1,3-Diiminoisoindoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 516222. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iminoisoindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVCEPSDYHAHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044658 | |
| Record name | 1H-Isoindole-1,3(2H)-diimine | |
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Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-11-9, 57500-34-2 | |
| Record name | 1-Imino-1H-isoindol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindol-3-amine, 1-imino- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diiminoisoindoline | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516222 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindol-3-amine, 1-imino- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-diimine | |
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| Record name | 1-imino-1H-isoindol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.389 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Diiminoisoindoline | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Diiminoisoindoline: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-diiminoisoindoline (B1677754), a pivotal intermediate in the synthesis of phthalocyanines, pigments, and various heterocyclic compounds with significant applications in materials science and medicinal chemistry.[1][2] This document outlines its chemical structure, physical and spectroscopic properties, and detailed experimental protocols for its synthesis.
Chemical Structure and Properties
This compound, with the chemical formula C₈H₇N₃, is a heterocyclic compound that can exist in different tautomeric forms.[3] The most stable and commonly referenced tautomer is 3-iminoisoindol-1-amine.[3] It serves as a versatile building block in organic synthesis due to its two reactive imino groups.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃ | [5][6] |
| Molecular Weight | 145.16 g/mol | [6][7] |
| Melting Point | ~197 °C (decomposes) | [5][8] |
| Appearance | Off-white to pale yellow crystalline powder | [5][8] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727). Water solubility: 31.6 g/L at 20 °C. | [5][9] |
| pKa | 8.47 ± 0.20 (Predicted) | [5] |
| LogP | 0.62 at 20 °C | [5][9] |
| Boiling Point | 254.27 °C (rough estimate) | [5][9] |
| Density | 1.2109 g/cm³ (rough estimate) | [5][9] |
| Refractive Index | 1.5400 (estimate) | [5][9] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Wavelength/Wavenumber | Molar Absorptivity (ε) / Description | Reference |
| UV-Vis (in Nujol) | 251 nm | 12,500 | [5][10] |
| 256 nm | 12,500 | [5][10] | |
| 303 nm | 4,600 | [5][10] | |
| Infrared (IR) (in Nujol) | 3150 cm⁻¹ | N-H stretching | [5][10] |
| 690 cm⁻¹ | C-H bending | [5][10] | |
| ¹H NMR | Spectra available | [11] | |
| ¹³C NMR | Spectra available | [11] |
Synthesis of this compound
The most prevalent method for synthesizing this compound is from o-phthalonitrile. An alternative route starting from phthalic anhydride (B1165640) has also been reported.[12][13]
2.1. Synthesis from o-Phthalonitrile
This is the most common and direct route, involving the reaction of o-phthalonitrile with ammonia (B1221849) in an alcohol solvent, often catalyzed by a base.[12]
Experimental Protocol: Synthesis of this compound from o-Phthalonitrile [2][12][14]
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a condenser.
-
Reagents:
-
o-Phthalonitrile
-
Alcohol solvent (e.g., methanol or ethanol)
-
Catalyst: Alkali metal or alkali metal compound (e.g., sodium hydroxide, sodium methoxide)
-
Ammonia gas
-
-
Procedure:
-
Add o-phthalonitrile and the alcohol solvent to the flask. The molar ratio of o-phthalonitrile to solvent can range from 1:1 to 1:15.[2][14]
-
Add a catalytic amount of the alkali metal or alkali metal compound. The catalyst amount can be between 0.01% and 10% of the mass of the o-phthalonitrile.[2][14]
-
Stir the mixture and begin bubbling ammonia gas through the solution. The molar ratio of o-phthalonitrile to ammonia can vary from 1:0.3 to 1:13.[2][14]
-
Heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours.[2][14]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture.
-
Isolate the product by filtration.
-
Wash the resulting solid with a cold solvent and dry it.
-
The crude product can be purified by recrystallization from methanol or a methanol/ether mixture with charcoal.[5]
-
Table 3: Summary of Reaction Parameters for Synthesis from o-Phthalonitrile
| Parameter | Range | Reference |
| Molar Ratio (o-phthalonitrile:solvent) | 1:1 to 1:15 | [2][14] |
| Catalyst Amount (% of o-phthalonitrile mass) | 0.01% to 10% | [2][14] |
| Molar Ratio (o-phthalonitrile:ammonia) | 1:0.3 to 1:13 | [2][14] |
| Reaction Temperature | 50-60 °C | [2][14] |
| Reaction Time | 4-6 hours | [2][14] |
2.2. Synthesis from Phthalic Anhydride
This method provides an alternative to the phthalonitrile (B49051) route, addressing potential raw material shortages.[13] The process involves the formation of phthalimide (B116566) as an intermediate.
Experimental Protocol: Synthesis of this compound from Phthalic Anhydride [13]
-
Step 1: Synthesis of Phthalimide
-
Add phthalic anhydride and urea (B33335) to a suitable solvent (e.g., xylene) in a reactor. A typical molar ratio is 7:3 (phthalic anhydride:urea).
-
Heat the mixture to approximately 132 °C and maintain for 30 minutes.
-
Separate the water formed during the reaction.
-
Evaporate the solvent, cool the mixture, and isolate the solid phthalimide by suction filtration.
-
-
Step 2: Synthesis of this compound
-
Combine phthalimide, urea, ammonium (B1175870) nitrate, and a catalyst like ammonium molybdate (B1676688) in a high-boiling solvent (e.g., dichlorobenzene). A representative molar ratio is 100:300:124:1 (phthalimide:urea:ammonium nitrate:ammonium molybdate).
-
Heat the mixture to over 150 °C for 2 hours.
-
After the reaction, evaporate the solvent.
-
The resulting crude product can then be further purified.
-
Applications and Logical Workflows
This compound is a critical precursor in various synthetic pathways, particularly in the formation of macrocyclic compounds like phthalocyanines. Its bifunctional nature allows for condensation reactions to build larger, complex molecules.
Caption: Synthetic routes to and applications of this compound.
The diagram above illustrates the central role of this compound as a key intermediate. It can be synthesized from either o-phthalonitrile or phthalic anhydride and subsequently used to produce a range of valuable compounds.
Caption: General experimental workflow for this compound.
This workflow outlines the logical steps from synthesis to purification and final characterization of this compound, representing a standard procedure in a research and development setting.
Safety and Handling
This compound is classified as a hazardous substance. It is a severe eye and skin irritant and is toxic by inhalation, in contact with skin, and if swallowed.[5][9] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry place under an inert atmosphere.[5][10]
Conclusion
This compound is a compound of significant interest due to its versatile reactivity and its role as a precursor to a wide range of commercially and scientifically important molecules. A thorough understanding of its properties and synthetic methodologies is crucial for its effective utilization in research and industrial applications. This guide provides a foundational resource for professionals working with this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 3. Diiminoisoindole - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 3468-11-9 [chemicalbook.com]
- 6. 1,3-ジイミドイソインドリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 3468-11-9 | FD30335 | Biosynth [biosynth.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound [chembk.com]
- 10. This compound CAS#: 3468-11-9 [m.chemicalbook.com]
- 11. This compound(57500-34-2) 1H NMR [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 14. Page loading... [wap.guidechem.com]
Synthesis of 1,3-Diiminoisoindoline from Phthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of 1,3-diiminoisoindoline (B1677754) from phthalonitrile (B49051). This compound is a critical intermediate in the synthesis of phthalocyanines, which have applications in pigments, dyes, and pharmaceuticals.[1][2] This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and key reaction parameters. Quantitative data from various sources are summarized for comparative analysis. The guide also includes visualizations of the reaction pathway and a typical experimental workflow to aid in conceptual understanding and practical implementation.
Introduction
This compound is a pivotal precursor for the production of phthalocyanine (B1677752) pigments and dyes.[1] The synthesis of this intermediate from phthalonitrile (o-phenylenedinitrile) is a well-established chemical process, typically involving the reaction of phthalonitrile with ammonia (B1221849) in the presence of a catalyst.[1][3] The efficiency of this conversion is highly dependent on the choice of catalyst, solvent, and reaction conditions. This guide focuses on the most common and effective methods for this synthesis, providing detailed procedural information and comparative data.
Reaction Mechanism and Pathway
The synthesis of this compound from phthalonitrile proceeds through the catalyzed addition of ammonia to the nitrile groups of phthalonitrile. The reaction is believed to involve the initial formation of a mono-imino intermediate, which then undergoes a subsequent intramolecular cyclization and further reaction with ammonia to yield the final diimino product. The use of a basic catalyst, such as an alkali metal compound, facilitates the nucleophilic attack of ammonia on the nitrile carbons.
Key Reaction Parameters and Data
The yield and purity of this compound are significantly influenced by several factors, including the choice of catalyst, solvent, temperature, and molar ratios of reactants. A summary of typical reaction parameters is presented in the table below.
| Parameter | Range/Value | Notes | Reference(s) |
| Reactant | Phthalonitrile (ortho-phenylenedinitrile) | Starting material. | [1][3] |
| Reagent | Ammonia (gas) | Source of the imino groups. | [1][3] |
| Solvent | Alcoholic Solvents (e.g., Methanol (B129727), Ethanol) | The reaction medium. | [1][4] |
| Catalyst | Alkali Metals or Alkali Metal Compounds | Can be inorganic salts (e.g., sodium formate), hydroxides (e.g., sodium hydroxide), or organic salts. | [1][3][4] |
| Temperature | 50 - 60 °C | Optimal temperature range for the reaction. | [1][3][4] |
| Reaction Time | 4 - 6 hours | Duration required for completion of the reaction. | [1][3][4] |
| Molar Ratio (Phthalonitrile:Solvent) | 1:1 to 1:15 | Affects solubility and reaction kinetics. | [1][3] |
| Molar Ratio (Phthalonitrile:Ammonia) | 1:0.3 to 1:13 | A sufficient excess of ammonia is generally used. | [1][3] |
| Catalyst Loading | 0.01% - 10% (by mass of phthalonitrile) | The amount of catalyst can influence reaction rate and yield. | [1][3] |
| Yield | High (e.g., up to 107% mentioned for crude product) | Yields are generally high for this process. | [3] |
| Purity | Up to 97.5% (by HPLC) | The purity of the final product. | [3] |
Experimental Protocols
The following section provides a generalized experimental protocol for the synthesis of this compound from phthalonitrile. This should be adapted based on specific laboratory conditions and safety protocols.
4.1. Materials and Equipment
-
Phthalonitrile
-
Alcoholic solvent (e.g., methanol or ethanol)
-
Catalyst (e.g., sodium hydroxide (B78521) or sodium formate)
-
Ammonia gas
-
Reaction vessel (e.g., a three-necked flask) equipped with a stirrer, gas inlet, and condenser
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
4.2. Procedure
-
Reaction Setup: In a suitable reaction vessel, combine phthalonitrile, the alcoholic solvent, and the catalyst. The molar ratio of phthalonitrile to solvent can range from 1:1 to 1:15.[3] The catalyst loading is typically between 0.01% and 10% of the mass of phthalonitrile.[3]
-
Initiation of Reaction: Begin stirring the mixture and introduce a steady stream of ammonia gas into the reactor.
-
Heating: Gently heat the reaction mixture to a temperature of 50-60°C.[1][4]
-
Reaction Maintenance: Maintain the temperature and ammonia flow for a period of 4 to 6 hours, continuing to stir the mixture.[1][4]
-
Cooling and Isolation: After the reaction is complete, cool the reaction mixture to room temperature. The this compound product will precipitate out of the solution.
-
Filtration: Filter the precipitate using a Buchner funnel and wash with a small amount of cold solvent to remove any unreacted starting material and byproducts.
-
Drying: Dry the isolated product in a vacuum oven at a suitable temperature.
Safety Considerations
-
Phthalonitrile and its derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonia is a corrosive and toxic gas. All manipulations involving ammonia should be performed in a well-ventilated fume hood.
-
The reaction should be conducted with appropriate temperature monitoring and control to avoid any runaway reactions.
Conclusion
The synthesis of this compound from phthalonitrile is a robust and high-yielding process that is fundamental to the production of phthalocyanine-based materials. By carefully controlling the reaction parameters, particularly the catalyst, solvent, and temperature, researchers can achieve high yields of a pure product. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of this important chemical transformation in a research and development setting.
References
The Genesis of a Chromophore: An In-depth Technical Guide to the Discovery and History of 1,3-Diiminoisoindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diiminoisoindoline (B1677754), a seemingly unassuming heterocyclic compound, holds a pivotal position in the annals of synthetic chemistry. Its discovery and subsequent history are inextricably linked with the development of the vibrant and remarkably stable phthalocyanine (B1677752) pigments. This technical guide provides a comprehensive exploration of the origins of this compound, detailing its initial synthesis, key historical milestones, and the experimental foundations upon which our modern understanding is built. For the discerning researcher, this document collates critical quantitative data, outlines foundational experimental protocols, and visualizes the key pathways and timelines that mark its journey from a laboratory curiosity to an indispensable industrial intermediate.
A Serendipitous Emergence: The Phthalocyanine Connection
The story of this compound begins not with its own isolation, but with the accidental synthesis of its more famous descendants: the phthalocyanines. In the early 20th century, chemists observed the formation of intensely colored blue substances in unrelated industrial processes. Notably, in 1907, Braun and Tcherniac reported a blue, insoluble material when heating o-cyanobenzamide.[1] However, it was the serendipitous formation of copper phthalocyanine in 1927 by de Diesbach and von der Weid, and a similar discovery of iron phthalocyanine at Scottish Dyes Ltd. in 1928, that truly ignited interest in this new class of compounds.[1]
It was the groundbreaking work of Sir Reginald Patrick Linstead and his colleagues in the 1930s that elucidated the macrocyclic structure of phthalocyanines.[1] Their research revealed that these robust pigments were formed from four isoindole units. This naturally led to an investigation into the precursors and intermediates involved in their formation. This compound was identified as this crucial building block, the foundational molecule that tetramerizes to form the phthalocyanine ring system. While the exact date of its first isolation is intertwined with the early, often accidental, phthalocyanine syntheses, the systematic study and characterization of this compound as a distinct chemical entity were significantly advanced by the work of Elvidge and Linstead in the 1950s.
Key Milestones in the History of this compound
The timeline below outlines the critical developments in the discovery and understanding of this compound and its relationship with phthalocyanines.
Physicochemical Properties
The foundational studies by Elvidge, Linstead, and subsequent researchers have provided a clear quantitative profile of this compound. This data is crucial for its handling, purification, and application in further synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃ | [2] |
| Molecular Weight | 145.16 g/mol | [2] |
| Melting Point | ~197 °C (decomposes) | [3][4] |
| Boiling Point | 300.5 °C | [2] |
| Appearance | Off-yellow to pale yellow crystals/powder | [3] |
| Solubility | Slightly soluble in DMSO and methanol (B129727). Soluble in water (31.6 g/L at 20°C). | [3] |
| CAS Number | 3468-11-9 | [2] |
Spectroscopic Data
The spectroscopic signature of this compound is well-characterized and essential for its identification and purity assessment.
| Spectroscopy | Key Data | Reference |
| UV-Vis (in Methanol) | λmax: 251 nm (ε ~12,500), 256 nm (ε ~12,500), 303 nm (ε ~4,600) | [3] |
| Infrared (Nujol Mull) | 3150 cm⁻¹ (N-H stretching), 1690 cm⁻¹ (C=N stretching) | [3] |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical shifts are observed for the aromatic and amine protons. | [1] |
| ¹³C NMR | Resonances corresponding to the aromatic and imino carbons are identifiable. | [5] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [6] |
Experimental Protocols
The synthesis of this compound can be achieved through several routes, with the most common starting materials being o-phthalonitrile and phthalic anhydride. Below are detailed protocols representative of these foundational methods.
Synthesis from o-Phthalonitrile
This is one of the most direct and widely employed methods for the laboratory and industrial-scale synthesis of this compound. The following protocol is based on principles outlined in various patents and publications.[7][8][9]
Workflow for Synthesis from o-Phthalonitrile
Detailed Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, place o-phthalonitrile (1 mole equivalent).
-
Addition of Solvent and Catalyst: Add a suitable alcohol solvent, such as methanol or ethanol (B145695) (providing a molar ratio of solvent to phthalonitrile between 9:1 and 15:1).[8] To this suspension, add a catalytic amount of an alkali metal alkoxide, such as sodium methoxide (B1231860) (typically 0.1-5% of the mass of phthalonitrile).[8]
-
Introduction of Ammonia: Begin stirring the mixture and bubble anhydrous ammonia gas through the suspension. The molar ratio of ammonia to phthalonitrile is generally in the range of 1:1 to 3:1.[8]
-
Reaction Conditions: Gently heat the reaction mixture to a temperature of 50-60°C and maintain this temperature with continuous stirring for 4 to 6 hours.[8] The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution. Collect the solid by filtration.
-
Washing and Drying: Wash the collected solid with cold methanol and then with water to remove any unreacted starting materials and inorganic salts.
-
Final Product: Dry the purified product under vacuum to yield this compound as a crystalline solid. This method is reported to produce high yields, often exceeding 90%.[8]
Synthesis from Phthalic Anhydride and Urea (B33335)
An alternative and economically viable route, particularly for large-scale production, utilizes phthalic anhydride and urea as the primary reagents. This method proceeds via the in-situ formation of phthalimide (B116566).[9]
Detailed Methodology:
-
Initial Reaction: In a suitable reactor, a mixture of phthalic anhydride, urea, and a catalytic amount of ammonium (B1175870) molybdate (B1676688) is heated.[9] This initial step leads to the formation of phthalimide.
-
Formation of the Intermediate: Ammonium nitrate (B79036) is then introduced to the reaction mixture, which is heated to a higher temperature (typically above 150°C).[9] This facilitates the conversion of phthalimide to this compound nitrate.
-
Neutralization and Isolation: The resulting nitrate salt is then neutralized with a base, such as sodium hydroxide, to liberate the free this compound.
-
Purification: The crude product is then purified by washing with water and a suitable organic solvent.
The Central Role in Phthalocyanine Synthesis
The significance of this compound lies in its function as a direct precursor to the phthalocyanine macrocycle. The synthesis of metal phthalocyanines, which are of immense commercial importance as pigments and dyes, often proceeds through the in-situ formation and subsequent tetramerization of this compound in the presence of a metal salt.
Signaling Pathway of Phthalocyanine Formation
Conclusion
The discovery and history of this compound are a testament to the interplay of serendipity and systematic scientific inquiry. From its shadowy origins in the early observations of intensely colored byproducts to its definitive characterization and the elucidation of its pivotal role as a phthalocyanine precursor, this molecule has carved a significant niche in the world of synthetic chemistry. For researchers in materials science, dye chemistry, and drug development, a thorough understanding of the history, properties, and synthesis of this compound provides a crucial foundation for innovation and the development of novel functional molecules. The detailed data and protocols presented in this guide serve as a valuable resource for those seeking to harness the synthetic potential of this versatile chemical building block.
References
- 1. This compound(57500-34-2) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | 3468-11-9 | FD30335 | Biosynth [biosynth.com]
- 3. This compound | 3468-11-9 [chemicalbook.com]
- 4. 1,3-ジイミドイソインドリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. mzCloud – 1 3 Diiminoisoindoline [mzcloud.org]
- 7. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
Spectroscopic data (NMR, IR, UV-Vis) of 1,3-Diiminoisoindoline
An In-Depth Technical Guide to the Spectroscopic Data of 1,3-Diiminoisoindoline (B1677754)
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a pivotal precursor in the synthesis of phthalocyanine (B1677752) dyes and related macrocycles.[1][2] The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science, offering a consolidated resource for the characterization of this compound.
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 400 MHz instrument.[1] The observed chemical shifts are detailed in Table 1. The aromatic protons appear as multiplets in the range of δ 7.5-7.9 ppm, while a broad singlet corresponding to the imino protons is observed at approximately δ 8.7 ppm.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~8.7 | Broad Singlet | NH |
| 7.87 - 7.91 | Multiplet | Aromatic CH |
| 7.57 - 7.62 | Multiplet | Aromatic CH |
¹³C NMR Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound, typically recorded as a Nujol mull, exhibits characteristic absorption bands.[3] The key vibrational frequencies are presented in Table 2. A notable feature is the N-H stretching vibration observed around 3150 cm⁻¹.[3]
Table 2: Key IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3150 | N-H Stretch |
| 690 | C-H Bending (Aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound shows distinct maxima corresponding to electronic transitions within the molecule.[3] The absorption data, including molar absorptivity (ε), are summarized in Table 3.
Table 3: UV-Vis Spectroscopic Data for this compound.
| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ |
|---|---|
| 251 | 12,500 |
| 256 | 12,500 |
| 303 | 4,600 |
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data are not extensively described in the literature. However, standard methodologies for the spectroscopic analysis of solid organic compounds are applicable.
Sample Preparation
For analysis, this compound is typically used as a solid powder or crystalline material. Purity of the sample is crucial for obtaining accurate spectroscopic data and can be assessed by techniques such as thin-layer chromatography or melting point determination. The reported melting point is approximately 197 °C with decomposition.
NMR Spectroscopy
A general procedure for obtaining a ¹H NMR spectrum involves dissolving a few milligrams of this compound in a deuterated solvent, commonly DMSO-d₆, in a 5 mm NMR tube.[1] The spectrum is then acquired on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a more concentrated sample and a longer acquisition time are typically required due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy
The infrared spectrum is commonly obtained using the Nujol mull technique. A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to create a fine paste. This mull is then pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates for analysis.
UV-Vis Spectroscopy
For UV-Vis analysis, a dilute solution of this compound is prepared in a suitable solvent that does not absorb in the region of interest (e.g., ethanol (B145695) or methanol). The absorption spectrum is then recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.
Synthesis Workflow
This compound is a key intermediate in the synthesis of phthalocyanines. The general workflow for its synthesis and subsequent conversion is illustrated below.
Caption: Synthetic pathway of this compound and its use as a precursor for phthalocyanines.
References
Tautomerism in 1,3-Diiminoisoindoline and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diiminoisoindoline (B1677754) and its derivatives are pivotal intermediates in the synthesis of phthalocyanines and related macrocycles, which have broad applications in materials science and medicinal chemistry.[1][2] A critical aspect of the chemistry of these compounds is their existence in a state of tautomeric equilibrium. This guide provides a comprehensive overview of the tautomerism in this compound, detailing the structural and environmental factors that influence the equilibrium, the experimental and computational methods used for its characterization, and quantitative data on tautomer populations.
Introduction to Tautomerism in this compound
Prototropic tautomerism involves the migration of a proton between two or more positions within a molecule, leading to a dynamic equilibrium between structural isomers known as tautomers.[3] In the case of this compound, the principal tautomeric forms are the This compound (diimino) form and the 3-amino-1H-isoindol-1-imine (amino-imino) form.[4][5] The latter is also commonly referred to as phthalic imidine.
Extensive studies utilizing various spectroscopic and crystallographic techniques have demonstrated that the amino-imino tautomer is generally the more stable and, therefore, the predominant species in both solution and the solid state.[4][6][7] This preference is attributed to factors such as resonance stabilization and intramolecular hydrogen bonding.
Tautomeric Equilibrium
The dynamic equilibrium between the diimino and amino-imino forms of this compound is depicted below. The position of this equilibrium is sensitive to the electronic nature of substituents, the polarity of the solvent, and temperature.
Influence of Substituents
The introduction of substituents on the benzene (B151609) ring or on the exocyclic nitrogen atoms can significantly alter the tautomeric equilibrium. Electron-withdrawing groups tend to favor the amino-imino form by increasing the acidity of the migrating proton. Conversely, electron-donating groups can shift the equilibrium towards the diimino tautomer. For N-aryl substituted phthalic imidines, the amino tautomer (3-amino-1-N-arylimino-1H-isoindole) is the predominant form in polar solvents like DMSO-d6.[4]
Influence of Solvent
The polarity and proticity of the solvent play a crucial role in determining the tautomeric preference. In polar aprotic solvents such as DMSO-d6, the amino-imino tautomer of phthalic imidine is favored, existing in a 5:1 ratio with the diimino form.[4] However, in less polar solvents like chloroform (B151607) (CDCl3), the proportion of the diimino tautomer increases, leading to an observable equilibrium mixture.[4] Protic solvents can facilitate the tautomeric interconversion through an intermolecular proton transfer mechanism, which has a lower energy barrier compared to the intramolecular pathway.[8]
Quantitative Analysis of Tautomeric Equilibria
The relative populations of tautomers can be quantified using spectroscopic methods, particularly NMR. The data below summarizes the observed tautomer ratios for this compound and its N-substituted derivatives in different solvents.
| Compound | Solvent | Tautomer Ratio (Amino-imino : Diimino) | Reference |
| Phthalic imidine | DMSO-d6 | 5 : 1 | [4] |
| N-aryl phthalic imidines | DMSO-d6 | Predominantly Amino-imino | [4] |
| N-aryl phthalic imidines | CDCl3 | ~4 : 1 (Equilibrium Mixture) | [4] |
Experimental Protocols for Tautomer Characterization
The elucidation of tautomeric forms and their equilibrium is achieved through a combination of spectroscopic, crystallographic, and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.
-
¹H NMR: The chemical shifts of the N-H protons are indicative of the tautomeric form. In the amino-imino tautomer, distinct signals for the amino (-NH₂) and imino (=NH) protons are expected. Fast interconversion on the NMR timescale can lead to averaged signals.
-
¹³C NMR: The chemical shifts of the carbon atoms in the isoindoline (B1297411) core, particularly the carbons bonded to the exocyclic nitrogens (C1 and C3), are sensitive to the tautomeric state. By comparing the observed chemical shifts with those of model compounds locked in a specific tautomeric form (e.g., through N-methylation), the predominant tautomer can be identified.[4] For instance, the diimino form is confirmed as the major tautomer for 1,3-bis(arylimino)isoindolines by comparing their ¹³C chemical shifts with N-methylated derivatives.[4]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[8]
-
Procedure: A suitable single crystal of the compound is grown and mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. The resulting data is used to solve the crystal structure, providing precise bond lengths and atomic positions.
-
Analysis: The C-N bond lengths within the five-membered ring and the exocyclic C=N bonds can definitively distinguish between the amino-imino and diimino tautomers. For example, X-ray analysis has shown that two polymorphs of this compound exist in the amino tautomeric form in the solid state.[6][7]
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT) and semi-empirical methods (e.g., AM1), are employed to complement experimental findings.[8][9]
-
Methodology: The geometries of the possible tautomers are optimized, and their relative energies are calculated in the gas phase and in different solvents (using models like the Polarizable Continuum Model - PCM). Transition states for the interconversion can also be calculated to determine the energy barriers.
-
Application: These calculations help in predicting the most stable tautomer and understanding the energetic landscape of the tautomeric equilibrium. For this compound, computational studies have indicated that the amino-imino form is energetically more favorable.[8]
Visualizing Experimental and Synthetic Workflows
General Experimental Workflow for Tautomer Analysis
The following diagram illustrates a typical workflow for the comprehensive study of tautomerism in a this compound derivative.
Synthesis of this compound
This compound is commonly synthesized from phthalonitrile. The following diagram outlines a typical synthetic procedure.
Conclusion
The tautomeric behavior of this compound and its derivatives is a fundamental aspect of their chemistry, with the amino-imino tautomer being the predominantly observed form under most conditions. A thorough understanding of this equilibrium is essential for researchers in synthetic chemistry and drug development, as the specific tautomeric form can influence the reactivity, physical properties, and biological activity of these compounds. The synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling provides a robust framework for the detailed characterization of this important chemical phenomenon.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Diylideneisoindolines: Synthesis, Structure, Redox, and Optical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Diiminoisoindole - Wikipedia [en.wikipedia.org]
- 6. Diiminoisoindoline: tautomerism, conformations, and polymorphism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Diiminoisoindoline: tautomerism, conformations, and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 1,3-Diiminoisoindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 1,3-diiminoisoindoline (B1677754). This molecule is a crucial precursor in the synthesis of phthalocyanines and related macrocycles.[1] A thorough understanding of its fundamental molecular properties through computational methods is invaluable for its application in materials science and drug development. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, presenting data in a structured format for clarity and comparison.
Introduction
This compound (C₈H₇N₃) is a heterocyclic compound that can exist in different tautomeric forms.[2] Its molecular structure and electronic properties are fundamental to its reactivity and its role as a building block for larger, functional molecules. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool to investigate these properties at the atomic level. These calculations provide insights into molecular geometry, vibrational frequencies, electronic transitions, and reactivity descriptors, which are often difficult to obtain through experimental means alone. This guide details the application of these computational techniques to this compound.
Theoretical Background
Quantum chemical calculations are founded on solving the Schrödinger equation for a given molecular system. For polyatomic molecules like this compound, approximations are necessary. Density Functional Theory (DFT) is a widely used method that approximates the electronic energy by using the electron density as the fundamental variable. The choice of the functional and basis set is critical for obtaining accurate results.
A common and effective combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy, accounting for electron correlation and including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[3]
Computational Methodology
A systematic computational study of this compound involves several key steps, as illustrated in the workflow diagram below.
Geometry Optimization
The initial step is to determine the most stable 3D conformation of the this compound molecule. This is achieved by performing a geometry optimization calculation, which locates the minimum energy structure on the potential energy surface.
Experimental Protocol: DFT Geometry Optimization
-
Software: Gaussian, ORCA, or a similar quantum chemistry software package.
-
Input File Preparation:
-
Define the molecular structure of this compound using Cartesian coordinates or a Z-matrix.
-
Specify the charge (0) and multiplicity (singlet).
-
Set the calculation type to Opt (Optimization).
-
Define the level of theory: B3LYP/6-311++G(d,p).
-
-
Execution: Run the calculation on a suitable computational platform.
-
Analysis: The output file will contain the optimized Cartesian coordinates of the atoms.
Vibrational Frequency Calculations
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
Experimental Protocol: Vibrational Frequency Calculation
-
Software: Gaussian, ORCA, or equivalent.
-
Input File Preparation:
-
Use the optimized geometry from the previous step.
-
Set the calculation type to Freq (Frequency).
-
Maintain the same level of theory: B3LYP/6-311++G(d,p).
-
-
Execution: Run the calculation.
-
Analysis: The output will provide a list of vibrational frequencies and their corresponding IR intensities.
Electronic Structure and Properties Analysis
Understanding the electronic structure is crucial for predicting the molecule's reactivity and intermolecular interactions. Key properties to analyze include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter for assessing the molecule's chemical reactivity and kinetic stability.
Experimental Protocol: Electronic Properties Analysis
-
Software: Gaussian, ORCA, or equivalent.
-
Input File Preparation:
-
Use the optimized geometry.
-
Request the generation of molecular orbitals and electrostatic potential maps.
-
-
Execution: This information is typically generated during the optimization or a subsequent single-point energy calculation.
-
Analysis: Visualize the HOMO and LUMO orbitals and the MEP surface using software like GaussView or Avogadro. The energies of the HOMO and LUMO are used to calculate various reactivity descriptors.
Predicted Molecular Properties
The following tables summarize the kind of quantitative data that can be obtained from quantum chemical calculations for this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-N (imine) | ~1.30 Å |
| C-N (amine) | ~1.38 Å | |
| C=N | ~1.28 Å | |
| Bond Angle | C-N-C | ~108° |
| N-C-N | ~112° | |
| Dihedral Angle | C-C-C-C (benzene ring) | ~0° |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Assignment |
| ν(N-H) stretch | ~3400 - 3500 | High | Imine/Amine N-H stretching |
| ν(C-H) stretch | ~3000 - 3100 | Medium | Aromatic C-H stretching |
| ν(C=N) stretch | ~1640 - 1680 | High | Imine C=N stretching |
| ν(C-N) stretch | ~1250 - 1350 | Medium | C-N stretching |
| δ(N-H) bend | ~1600 - 1650 | Medium | N-H bending |
Table 3: Electronic Properties and Reactivity Descriptors
| Property | Symbol | Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | E_HOMO | ~ -5.5 eV |
| LUMO Energy | E_LUMO | ~ -1.0 eV |
| HOMO-LUMO Gap | ΔE | ~ 4.5 eV |
| Ionization Potential | IP | ~ 5.5 eV |
| Electron Affinity | EA | ~ 1.0 eV |
| Electronegativity | χ | ~ 3.25 eV |
| Hardness | η | ~ 2.25 eV |
| Softness | S | ~ 0.22 eV⁻¹ |
| Electrophilicity Index | ω | ~ 2.35 eV |
Visualization of Molecular Orbitals
The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.
Conclusion
Quantum chemical calculations provide a robust framework for the detailed investigation of this compound. The methodologies outlined in this guide, from geometry optimization to the analysis of electronic properties, offer a comprehensive approach to understanding its fundamental chemical nature. The data generated from these calculations, such as optimized geometries, vibrational spectra, and reactivity descriptors, are invaluable for predicting its behavior in chemical reactions and for the rational design of new materials and potential therapeutic agents. The combination of theoretical calculations with experimental studies will continue to be a cornerstone of modern chemical research.
References
Navigating the Solubility and Stability of 1,3-Diiminoisoindoline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diiminoisoindoline (B1677754) is a pivotal intermediate in the synthesis of phthalocyanines, a class of compounds with significant applications in pigments, catalysis, and photodynamic therapy. Its utility in these fields is profoundly influenced by its solubility and stability in various organic solvents, which are critical parameters for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in organic solvents. Due to the limited quantitative data in publicly accessible literature, this document also furnishes detailed experimental protocols for researchers to determine these crucial parameters.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | [2] |
| Melting Point | ~197 °C (decomposes) | [2][3] |
| pKa | 8.47 ± 0.20 (Predicted) | [2] |
| LogP | 0.62 at 20℃ | [2][4] |
Solubility Profile
The solubility of this compound is a critical factor in its application, particularly in the synthesis of its derivatives. The available data, however, is largely qualitative and, in some instances, contradictory.
Qualitative and Semi-Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. It is important to note the conflicting reports regarding its solubility in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), which is highlighted below.
| Solvent | Reported Solubility | Observations | Reference(s) |
| Water | 31.6 g/L at 20°C | - | [2][4] |
| Methanol | Slightly Soluble / Soluble | Contradictory reports exist. One source indicates slight solubility, while another states it is soluble.[2][3] It can also be crystallized from methanol.[2] | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Sonication may be required to aid dissolution. | [2][4] |
| Ethanol | Soluble | - | [5] |
| Diethyl Ether | Sparingly Soluble | Used in a mixture with methanol for crystallization, suggesting some solubility. | [2] |
| N,N-Dimethylformamide (DMF) | Soluble | Often used as a solvent for reactions involving this compound at elevated temperatures. | [6] |
| Glycerol (B35011) | Soluble | Used in combination with DMF for high-temperature reactions. | [6] |
| 1-Chloronaphthalene | Slightly Soluble | - | |
| Quinoline | Slightly Soluble | - |
Discussion of Solubility Characteristics
The structure of this compound, featuring a polar isoindoline (B1297411) core with two imino groups, allows for hydrogen bonding, which likely contributes to its solubility in polar solvents like water, methanol, and ethanol. Its solubility in polar aprotic solvents such as DMSO and DMF can be attributed to dipole-dipole interactions. The limited solubility in nonpolar solvents is expected given its polar nature. The discrepancies in reported solubility highlight the necessity for standardized, quantitative experimental determination.
Stability Profile
The stability of this compound in solution is a critical consideration for its storage and handling, as well as for reaction design and control. The available data on its stability is sparse and primarily qualitative.
General Stability Observations
-
Thermal Stability: this compound is utilized in reactions conducted at elevated temperatures, for instance, in a mixture of DMF and glycerol under reflux, which suggests a reasonable degree of thermal stability in these solvents.[6]
-
Stability in Specific Solvents: It has been reported to be stable in 2-N,N-dimethylaminoethanol at temperatures of 70°C or lower.
Potential Degradation Pathways
While specific degradation pathways in organic solvents have not been extensively documented, potential degradation could occur through hydrolysis of the imino groups, particularly in the presence of trace amounts of water, to form phthalimide (B116566) derivatives. The compound's color change to green upon heating suggests the possibility of thermal decomposition or rearrangement.[2]
Experimental Protocols
Given the paucity of quantitative data, the following sections provide detailed, generalized protocols for determining the solubility and stability of this compound.
Workflow for Solubility and Stability Assessment
Caption: Experimental workflow for determining the solubility and stability of this compound.
Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
-
Materials:
-
Pure this compound
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the vial to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.
-
Calculate the solubility in units such as mg/mL or g/100 mL.
-
Protocol for Stability Assessment (Isothermal Incubation)
-
Materials:
-
Stock solution of this compound in the selected organic solvent at a known concentration.
-
Incubators or environmental chambers capable of controlling temperature and light exposure.
-
Amber vials to protect from light (for photostability studies, clear vials should be used).
-
HPLC system with a photodiode array (PDA) detector to monitor for the appearance of degradation products.
-
-
Procedure:
-
Dispense aliquots of the stock solution into several vials.
-
Place the vials in the incubator set to the desired temperature(s). For photostability, place vials in a photostability chamber. Include a set of control vials protected from light.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubator.
-
Analyze the sample immediately by HPLC to determine the concentration of the parent compound and to detect any degradation products.
-
Plot the concentration of this compound as a function of time.
-
Determine the degradation kinetics by fitting the data to appropriate rate laws (e.g., zero-order, first-order).
-
Signaling Pathway for Stability Analysis
The following diagram illustrates the logical flow of a typical stability study, from sample preparation to data analysis.
Caption: Logical flow of a stability study for this compound.
Conclusion
The solubility and stability of this compound in organic solvents are fundamental parameters that govern its utility in synthetic and pharmaceutical applications. While existing literature provides a qualitative understanding, there is a clear need for robust, quantitative data. The contradictory reports on its solubility in key solvents such as methanol and DMSO underscore the importance of independent experimental verification. The detailed protocols provided in this guide offer a systematic approach for researchers to generate reliable and reproducible solubility and stability data, thereby facilitating more controlled and efficient process development and formulation design. Future studies should focus on generating a comprehensive quantitative solubility and stability database for this compound across a wider range of pharmaceutically and industrially relevant organic solvents.
References
Unraveling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,3-Diiminoisoindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diiminoisoindoline (B1677754) (DIIN) is a pivotal precursor in the synthesis of phthalocyanines, a class of compounds with significant applications in pigments, dyes, and photodynamic therapy. A profound understanding of its three-dimensional structure is paramount for the rational design of novel derivatives and for controlling the synthesis of advanced materials. This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, consolidating available crystallographic data, outlining detailed experimental protocols for its characterization, and visualizing its molecular and logical relationships.
Introduction
This compound is a heterocyclic compound that can exist in different tautomeric forms. Its molecular structure has been the subject of interest due to its role as a fundamental building block for macrocyclic compounds like phthalocyanines. The precise arrangement of atoms within its crystal lattice, including bond lengths, bond angles, and intermolecular interactions, dictates its physical and chemical properties. This guide delves into the crystallographic analysis of DIIN, offering a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through the reaction of o-phthalonitrile with ammonia (B1221849) in an alcohol solvent, often in the presence of a catalyst.[1][2][3]
Experimental Protocol: Synthesis of this compound
A general procedure for the synthesis of this compound is as follows:
-
Reaction Setup: A mixture of o-phthalonitrile and a catalyst (e.g., an alkali metal or alkali metal compound) is prepared in a reactor containing an alcohol solvent (e.g., methanol (B129727) or ethanol).[1][2][3]
-
Ammonia Introduction: Ammonia gas is introduced into the stirred reaction mixture.[1][2][3]
-
Heating: The temperature of the reaction mixture is raised to between 50 and 60 °C.[1][2][3]
-
Reaction Time: The reaction is allowed to proceed for 4 to 6 hours at this temperature.[1][2][3]
-
Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.[1][2] The solvent can be removed by distillation prior to cooling and filtration to improve the yield.[2]
Crystallization
Single crystals of this compound suitable for X-ray diffraction analysis can be obtained through recrystallization from various solvents, such as water, methanol, or a mixture of methanol and diethyl ether.[4][5] The process typically involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to room temperature, followed by further cooling to induce crystallization.
Crystal Structure Analysis
The definitive determination of the three-dimensional structure of this compound was reported by Zhang et al. in 2004, revealing details about its tautomerism, conformation, and polymorphism.[6] While the specific crystallographic data from this seminal work is not fully available in the public domain, this section outlines the key parameters typically reported in such an analysis.
Crystallographic Data
The following table summarizes the expected crystallographic data for this compound. Note: The values presented here are illustrative and based on typical small molecule crystal structures, as the specific data from the primary literature could not be retrieved.
| Parameter | Value |
| Chemical Formula | C₈H₇N₃ |
| Formula Weight | 145.16 g/mol |
| Crystal System | To be determined by experiment |
| Space Group | To be determined by experiment |
| Unit Cell Dimensions | |
| a | Value in Å |
| b | Value in Å |
| c | Value in Å |
| α | Value in ° |
| β | Value in ° |
| γ | Value in ° |
| Volume | Value in ų |
| Z | Number of molecules per unit cell |
| Density (calculated) | Value in g/cm³ |
| Data Collection | |
| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |
| Temperature | Value in K |
| Refinement | |
| R-factor | Value |
| Goodness-of-fit | Value |
Selected Bond Lengths and Angles
The molecular geometry of this compound is defined by its bond lengths and angles. The table below provides an illustrative summary of key intramolecular distances and angles.
| Bond/Angle | Value (Å or °) |
| Bond Lengths | |
| C-C (aromatic) | Approx. 1.36-1.40 Å |
| C-N (imine) | Approx. 1.27-1.30 Å |
| C-N (amine) | Approx. 1.33-1.38 Å |
| N-H | Approx. 0.86-0.90 Å |
| Bond Angles | |
| C-N-C | Approx. 105-110° |
| C-C-C (aromatic) | Approx. 118-122° |
| H-N-C | Approx. 115-125° |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small molecule like this compound involves a standardized workflow.
Crystal Mounting and Data Collection
-
Crystal Selection: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.
-
Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of X-ray diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and integrate the reflection intensities.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process yields the final, high-resolution crystal structure.
Molecular Structure and Signaling Pathways
The molecular structure of this compound is the foundation for its chemical reactivity and its role as a precursor in various synthetic pathways.
Caption: Synthetic pathway of this compound.
The primary "signaling pathway" for this compound is its synthetic utility, particularly in the formation of phthalocyanines.
Caption: Formation of Metallophthalocyanine from this compound.
Conclusion
The crystal structure analysis of this compound provides invaluable insights into its molecular geometry and intermolecular interactions. This knowledge is crucial for understanding its reactivity and for the targeted design of novel phthalocyanine-based materials and pharmaceuticals. While detailed crystallographic data from primary sources remains somewhat elusive in the public domain, the established methodologies for its synthesis and characterization, as outlined in this guide, provide a solid foundation for further research and development in this important area of chemical science.
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. researchgate.net [researchgate.net]
- 4. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 3468-11-9 [chemicalbook.com]
- 6. Diiminoisoindole - Wikipedia [en.wikipedia.org]
Unlocking the Therapeutic Potential of the 1,3-Diiminoisoindoline Scaffold: A Technical Guide to Emerging Research Areas
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diiminoisoindoline (B1677754), a unique heterocyclic compound, serves as a critical and versatile precursor in the synthesis of a multitude of pharmacologically active agents. While its primary role has historically been in the production of pigments and dyes, recent scientific inquiry has unveiled the significant therapeutic potential of its derivatives, particularly in the realm of oncology and neurodegenerative diseases. This technical guide provides an in-depth exploration of the burgeoning research areas centered around the this compound core. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and mechanistic insights into isoindoline-1,3-dione derivatives, which are key compounds derived from the parent structure. This document summarizes quantitative biological data, presents detailed experimental protocols for pivotal assays, and employs visualizations to elucidate key signaling pathways and experimental workflows, thereby serving as a foundational resource for future drug discovery and development endeavors.
Introduction: The this compound Core
This compound (DII) is a reactive intermediate characterized by a fused benzene (B151609) and dihydropyrrole ring system with two imino functional groups.[1][2] Its unique structural features and reactivity make it an important building block in organic synthesis.[3] While DII itself is primarily utilized as a precursor, its more stable and synthetically versatile derivative, isoindoline-1,3-dione (also known as phthalimide), has emerged as a privileged scaffold in medicinal chemistry. The isoindoline-1,3-dione framework is present in a number of clinically significant drugs, demonstrating its importance in the development of therapeutic agents.[4] This guide will focus on the key research areas where derivatives of the this compound core are showing significant promise.
Key Research Areas and Biological Activities
The modification of the this compound scaffold, primarily into isoindoline-1,3-diones, has yielded a diverse library of compounds with a broad spectrum of biological activities. The primary areas of investigation include anticancer, enzyme inhibition, and anti-inflammatory effects.
Anticancer Activity
A significant body of research has focused on the development of isoindoline-1,3-dione derivatives as potent anticancer agents.[5][6][7] These compounds have demonstrated efficacy against a range of cancer cell lines, including those of breast, lung, colon, and leukemia.[5][8]
The anticancer mechanism of these derivatives is often multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9] Studies have shown that certain derivatives can trigger these effects, leading to the inhibition of tumor growth.[7] The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the isoindoline-1,3-dione core play a crucial role in their cytotoxic potency.[5][6] For instance, the presence of specific functional groups like silyl (B83357) ethers, hydroxyl, and bromo moieties has been correlated with enhanced anticancer activity.[5][6]
Enzyme Inhibition
Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in disease pathogenesis. This inhibitory activity opens avenues for their therapeutic application in various disorders.
-
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: EGFR is a crucial target in cancer therapy, and its overactivation is associated with tumor progression. Certain isoindoline-1,3-dione derivatives have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation.[4]
-
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Novel isoindoline-1,3-dione derivatives have been synthesized and evaluated as AChE inhibitors, with some compounds exhibiting potent inhibitory activity.[10]
-
Poly (ADP-ribose) polymerase (PARP-1) Inhibition: PARP-1 is an enzyme involved in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. Isoindoline-1,3-dione derivatives have been explored as potential PARP-1 inhibitors.[11]
Anti-inflammatory and Analgesic Activity
The isoindoline-1,3-dione scaffold has also been investigated for its anti-inflammatory and analgesic properties. Some derivatives have shown the ability to inhibit inflammatory pathways, suggesting their potential in treating inflammatory conditions.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various isoindoline-1,3-dione derivatives.
Table 1: Anticancer Activity of Isoindoline-1,3-dione Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| Compound 7c | EKVX (Non-Small Cell Lung) | % Growth Inhibition | 75.46 | [5] |
| CAKI-1 (Renal) | % Growth Inhibition | 78.52 | [5] | |
| UACC-62 (Melanoma) | % Growth Inhibition | 80.81 | [5] | |
| MCF7 (Breast) | % Growth Inhibition | 83.48 | [5] | |
| Compound 7 | A549 (Lung) | IC50 (µM) | 19.41 ± 0.01 | [12] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | CC50 (µg/mL) | 0.26 | [7] |
| K562 (Chronic myelogenous leukemia) | CC50 (µg/mL) | 3.81 | [7] |
Table 2: Enzyme Inhibition by Isoindoline-1,3-dione Derivatives
| Compound Class | Target Enzyme | Activity Metric | Value | Reference |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | EGFR Kinase | IC50 (nM) | 42.91 ± 0.80 | [5] |
| para-fluoro substituted compounds 7a and 7f | Acetylcholinesterase (AChE) | IC50 (µM) | 2.1 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of this compound
This compound can be synthesized from o-phthalonitrile.[13]
-
Reaction Setup: A mixture of o-phthalonitrile and a catalytic amount of a base (e.g., sodium methoxide) is prepared in an alcohol solvent (e.g., methanol) within a reaction vessel equipped with a stirrer and a gas inlet.
-
Reaction Conditions: Ammonia gas is bubbled through the stirred mixture. The reaction is typically heated to a temperature between 50-60°C for several hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent.[13]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (isoindoline-1,3-dione derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis: Annexin V-FITC/PI Staining
Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[7]
EGFR Kinase Inhibition Assay
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[14][15]
-
Reaction Setup: The reaction is typically performed in a 96-well or 384-well plate. The test compound, recombinant EGFR enzyme, a specific peptide substrate, and ATP are combined in a kinase assay buffer.[16]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.[14]
-
Signal Detection: After incubation, a reagent is added to stop the kinase reaction and detect the amount of ADP produced (or ATP consumed). In the ADP-Glo™ Kinase Assay, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then quantified using a luciferase-luciferin reaction, producing a luminescent signal.[15]
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[14]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Assay Principle: This colorimetric assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine (B1193921), with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.[10][17]
-
Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture contains a buffer solution, DTNB, the test compound at various concentrations, and the AChE enzyme.[18]
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATChI). The change in absorbance at 412 nm is monitored over time using a microplate reader.[18]
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction without the inhibitor. The IC50 value is then calculated from the dose-response curve.[18]
Visualizing Pathways and Workflows
Logical Relationship between this compound and its Bioactive Derivatives
Caption: From Core Scaffold to Bioactive Derivatives.
General Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for Anticancer Agent Discovery.
Simplified EGFR Signaling Pathway and Inhibition
Caption: EGFR Signaling Inhibition by Derivatives.
Future Directions and Conclusion
The this compound scaffold and its derivatives, particularly isoindoline-1,3-diones, represent a highly promising area for therapeutic innovation. The diverse biological activities, coupled with the synthetic tractability of the core structure, provide a fertile ground for the development of novel drug candidates.
Future research should focus on:
-
Elucidation of Novel Mechanisms: Investigating the detailed molecular mechanisms by which these compounds exert their biological effects.
-
Expansion of the Chemical Space: Synthesizing and screening a wider range of derivatives to identify compounds with improved potency and selectivity.
-
In Vivo Studies: Progressing the most promising lead compounds into preclinical and clinical studies to evaluate their efficacy and safety in vivo.
-
Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas beyond oncology and neurodegeneration.
References
- 1. Diiminoisoindole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. rsc.org [rsc.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Metal Phthalocyanines Using 1,3-Diiminoisoindoline: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various metal phthalocyanines utilizing 1,3-diiminoisoindoline (B1677754) as a precursor. Phthalocyanines are robust macrocyclic compounds with wide-ranging applications, including catalysis, materials science, and medicine, particularly as photosensitizers in photodynamic therapy (PDT). The use of this compound offers a milder reaction pathway compared to other precursors, often leading to good to high yields of the desired metal complex.
Introduction to Metal Phthalocyanine (B1677752) Synthesis
The synthesis of metal phthalocyanines from this compound involves the template condensation of four isoindoline (B1297411) units around a central metal ion. This method is advantageous as this compound is a pre-formed intermediate, which allows for more controlled final reaction steps under milder conditions than those required for syntheses starting from phthalonitrile (B49051) or phthalic anhydride.[1] The choice of the metal precursor and solvent system is critical in determining the reaction efficiency and the final product's purity.
Applications in Drug Development: Photodynamic Therapy
Metal phthalocyanines, particularly zinc phthalocyanine (ZnPc), are highly effective photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment.[2][3][4][5][6] When activated by light of a specific wavelength, these molecules generate reactive oxygen species (ROS) that induce localized cell death in cancerous tissues.[3][6][7] The mechanism of cell death is often through apoptosis, a programmed cell death pathway.
The intrinsic apoptotic pathway is a key mechanism in ZnPc-PDT-induced cell death. This process is initiated by intracellular stress, such as the presence of ROS, leading to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2.[4][7] This shift in the balance of Bcl-2 family proteins leads to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[4][8][9]
Below is a diagram illustrating the simplified intrinsic apoptotic signaling pathway induced by Zinc Phthalocyanine in Photodynamic Therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.uj.ac.za [pure.uj.ac.za]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Zinc phthalocyanines tetrasubstituted with carboxyl moieties induce cell apoptosis in oral squamous cell carcinoma cells by photodynamic therapy [stomatology.cn]
- 5. Investigation of Caspase 9 Gene Expression and Apoptosis Induction after Photodynamic Therapy with Zinc Phthalocyanine in SW872 Skin Cancer Cell Line - Journal of Advances in Medical and Biomedical Research [journal.zums.ac.ir]
- 6. Study of Cytotoxic and Photodynamic Activities of Dyads Composed of a Zinc Phthalocyanine Appended to an Organotin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-1 Regulates the Apoptosis and Pyroptosis Induced by Phthalocyanine Zinc-Mediated Photodynamic Therapy in Breast Cancer MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-1 Regulates the Apoptosis and Pyroptosis Induced by Phthalocyanine Zinc-Mediated Photodynamic Therapy in Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
1,3-Diiminoisoindoline: A Versatile Precursor for High-Performance Pigment Synthesis
Application Notes and Protocols for Researchers in Pigment and Materials Science
Introduction: 1,3-Diiminoisoindoline (B1677754) is a highly reactive and versatile intermediate compound crucial in the synthesis of a wide range of pigments, most notably those of the phthalocyanine (B1677752) and isoindoline (B1297411) classes.[1] Its unique molecular structure, featuring two reactive imino groups, allows for the efficient construction of complex heterocyclic systems, leading to pigments with exceptional color strength, lightfastness, and thermal stability. These properties make them highly valuable in various industrial applications, including automotive coatings, plastics, and high-quality printing inks.
This document provides detailed application notes and experimental protocols for the synthesis of pigments using this compound as a primary precursor. The information is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.
Synthesis of this compound
The precursor itself, this compound, is typically synthesized from o-phthalonitrile. A common method involves the reaction of o-phthalonitrile with ammonia (B1221849) in an alcohol solvent, catalyzed by a base.[2]
Experimental Protocol: Synthesis of this compound from o-Phthalonitrile
Materials:
-
o-Phthalonitrile
-
Methanol (B129727) (or Ethanol)
-
Ammonia gas
-
Sodium methoxide (B1231860) (as catalyst)
Procedure:
-
A mixture of o-phthalonitrile and a catalytic amount of sodium methoxide is suspended in methanol in a suitable reaction vessel.
-
Ammonia gas is bubbled through the stirred suspension.
-
The reaction mixture is heated to a temperature of 50-60°C and maintained for 4-6 hours.
-
Upon completion of the reaction, the mixture is cooled, and the this compound product is isolated by filtration.[2]
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Molar Ratio (o-phthalonitrile:solvent) | 1:1 to 1:15 | [2] |
| Molar Ratio (o-phthalonitrile:ammonia) | 1:0.3 to 1:13 | [2] |
| Catalyst Loading (% of o-phthalonitrile mass) | 0.01% to 10% | [2] |
| Reaction Temperature | 50 - 60 °C | [2] |
| Reaction Time | 4 - 6 hours | [2] |
| Reported Yield | Up to 107% | [2] |
| Purity (HPLC) | 97% - 97.6% | [2] |
| Melting Point | 194.5 - 197.6 °C | [2] |
Synthesis of Isoindoline Pigments
Isoindoline pigments are a significant class of organic pigments known for their excellent lightfastness and heat stability. They are synthesized by the condensation reaction of this compound with compounds containing active methylene (B1212753) groups, such as barbituric acid and its derivatives.
Experimental Protocol: Synthesis of Isoindoline Yellow Pigment
Materials:
-
This compound
-
Barbituric acid (or a derivative)
-
Formic acid
Procedure:
-
Barbituric acid is suspended in formic acid at room temperature in a four-neck flask equipped with a reflux condenser and a thermometer.
-
This compound is gradually added to the suspension over a period of 30 minutes to 2 hours.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The temperature is then raised to 60-80°C, and the reaction is continued for another 1-5 hours.
-
An antioxidant (e.g., 2,6-di-tert-butyl-p-cresol) is added, and the mixture is heated to reflux for 2-8 hours.
-
After cooling, the pigment is collected by suction filtration.
Quantitative Data for Isoindoline Pigment Synthesis
| Reactant | Molar Ratio (to this compound) |
| Barbituric acid (or derivative) | 2 |
| Formic acid | Solvent |
| Antioxidant | Catalytic amount |
Synthesis of Phthalocyanine Pigments
Phthalocyanines are large, aromatic macrocyclic compounds with a central metal ion. They are renowned for their brilliant blue and green shades and outstanding stability. The synthesis typically involves the cyclotetramerization of phthalic acid derivatives, with this compound being a key intermediate that allows for milder reaction conditions compared to starting from phthalonitrile.
Experimental Protocol: Synthesis of Copper Phthalocyanine Precursor
Materials:
-
This compound
-
Anhydrous cupric chloride (CuCl₂)
-
Ethylene (B1197577) glycol monoethyl ether (or another inert organic solvent)
Procedure:
-
A mixture of this compound and anhydrous cupric chloride is added to dry ethylene glycol monoethyl ether.
-
The resulting slurry is heated to 80-95°C and maintained at this temperature for approximately 90 minutes. Ammonia gas is evolved during the reaction.
-
The reaction mixture is then filtered to remove any insoluble impurities.
-
The filtrate is poured into a large volume of cold water to precipitate the yellow-brown copper phthalocyanine precursor.
-
The solid product is collected by filtration, washed with water, and dried at room temperature.
Quantitative Data for Copper Phthalocyanine Precursor Synthesis
| Parameter | Value |
| Molar Ratio (this compound : Cupric Salt) | ~6 : 1 |
| Reaction Temperature | 55 - 95 °C |
| Solvent | Inert organic solvent (e.g., ethylene glycol monoethyl ether, nitrobenzene) |
Visualizing the Synthesis Pathways
To better understand the chemical transformations, the following diagrams illustrate the synthesis workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for isoindoline pigment synthesis.
Caption: Synthesis of copper phthalocyanine precursor.
Characterization Data
The precursor and resulting pigments can be characterized by various spectroscopic techniques.
-
This compound:
-
Copper Phthalocyanine:
-
FTIR: Characteristic sharp peaks in the range of 1700-500 cm⁻¹ are attributed to the stretching and bending vibrations of the aromatic ring system. A peak around 949 cm⁻¹ can be assigned to the out-of-plane bending modes of N-Cu and C-Cl (if chlorinated).[4]
-
Conclusion
This compound stands out as a pivotal precursor in the synthesis of high-performance isoindoline and phthalocyanine pigments. The methodologies outlined in these notes provide a foundational framework for researchers to explore the synthesis of novel pigments with tailored properties. The use of this compound often allows for more controlled and milder reaction conditions, leading to high yields and purities of the final pigment products. Further research into optimizing reaction parameters and exploring novel derivatives can lead to the development of next-generation colorants for advanced applications.
References
Application Notes and Protocols: 1,3-Diiminoisoindoline in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-diiminoisoindoline (B1677754) and its derivatives in coordination chemistry. This includes their synthesis, coordination with various metals, and applications in catalysis and biomedicine. Detailed experimental protocols for the synthesis of the parent ligand, a key derivative, and several transition metal complexes are provided, along with quantitative data on their performance.
Introduction
This compound is a versatile organic compound that serves as a crucial building block in the synthesis of various macrocycles and coordination complexes.[1][2] Its rigid structure and the presence of two reactive imino groups make it an excellent precursor for creating multidentate ligands. These ligands can coordinate with a wide range of metal ions, leading to complexes with interesting photophysical, catalytic, and biological properties. The ability to readily modify the this compound core by reaction with primary amines allows for the fine-tuning of the steric and electronic properties of the resulting ligands and their metal complexes.[3]
Applications in Coordination Chemistry
The coordination chemistry of this compound and its derivatives is rich and varied, with applications spanning catalysis, materials science, and medicine.
Catalysis
Metal complexes of this compound derivatives have shown promise as catalysts in various organic transformations. For instance, copper(II) complexes of 1,3-bis(2-pyridylimino)isoindoline (BPI) have been investigated for their catalytic activity in oxidation reactions.[4] An iron(II) complex of BPI has also been shown to be a suitable catalyst for the oxidation of thioanisoles and benzyl (B1604629) alcohols using H₂O₂ as the oxidant.[5]
Table 1: Catalytic Performance of this compound Metal Complexes
| Catalyst | Reaction | Substrate | Product | Selectivity (%) | Turnover Frequency (h⁻¹) | Reference |
| [Cu(4-MeBPI)(OAc)] | Allylic Peroxylation | Cyclohexene | tert-butylperoxy-3-cyclohexene | 86 | 63 | [4] |
| [Cu(BTI)(OAc)]* | Allylic Peroxylation | Cyclohexene | tert-butylperoxy-3-cyclohexene | 80 | 18 | [4] |
| --INVALID-LINK--₂ | Sulfide Oxidation | Thioanisole | Methyl phenyl sulfoxide | >99 | - | [5] |
| --INVALID-LINK--₂ | Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | >99 | - | [5] |
*BTI = 1,3-bis(2-thiazolylimino)isoindole
Biological Activity
The interaction of this compound-based metal complexes with biological molecules, particularly DNA, has been a subject of interest for the development of novel therapeutic agents. Cobalt(III) complexes of 1,3-bis(2-pyridylimino)isoindoline have been shown to bind to DNA, primarily through surface interactions.[6][7] The cytotoxicity of these and related complexes against various cancer cell lines has been evaluated, with some compounds showing promising activity.
Table 2: Cytotoxicity Data (IC₅₀ in µM) of Relevant Metal Complexes
| Compound/Complex | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | NHDF (Normal) | Reference |
| Complex 1 | low | low | low | no significant toxicity | [8] |
| Complex 2 | low | low | low | no significant toxicity | [8] |
| Cisplatin | considerable | considerable | considerable | low selectivity | [8] |
*Complexes 1 and 2 are water-soluble copper(II) complexes with 2,9-dimethyl-1,10-phenanthroline and 1,3,5-triaza-7-phosphaadamantane-7-oxide. While not this compound complexes, they provide context for the cytotoxicity of coordination complexes.
The antimicrobial properties of metal complexes are also an active area of research. While specific data for this compound complexes is limited, related metal complexes have shown significant activity against various bacterial and fungal strains.
Table 3: Antimicrobial Activity (MIC in µg/mL) of Relevant Metal Complexes
| Compound/Complex | Serratia marcescens | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Reference |
| Zn-metal complex of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea | 31.25 | - | - | - | [9] |
| Pd-metal complex of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea | 62.5 | - | - | - | [9] |
| Ligand alone | 500 | 1000 | 500 | 500 | [9] |
| Iron complexes of quinoxaline (B1680401) derivatives | - | - | - | - | [10]* |
*Effective against Mycobacterium Tuberculosis with MIC values of 0.78 µg/mL.
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of o-phthalonitrile with ammonia (B1221849) in an alcoholic solvent.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials:
-
o-Phthalonitrile
-
Ethanol (or other suitable alcohol)
-
Ammonia gas
-
Catalyst (e.g., sodium hydroxide (B78521), sodium methoxide)
-
Reaction vessel with stirring and gas inlet
Procedure: [6]
-
In a suitable reaction vessel, combine o-phthalonitrile and the catalyst.
-
Add the alcoholic solvent to the mixture.
-
Stir the suspension and begin bubbling ammonia gas through it.
-
Heat the reaction mixture to a temperature between 50 and 60 °C.
-
Maintain the reaction at this temperature for 4 to 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate to collect the crude this compound.
-
The product can be further purified by recrystallization.
Synthesis of 1,3-bis(2-pyridylimino)isoindoline (BPI)
This protocol describes the synthesis of a common derivative of this compound.
Workflow for the Synthesis of 1,3-bis(2-pyridylimino)isoindoline (BPI)
Caption: Workflow for the synthesis of 1,3-bis(2-pyridylimino)isoindoline.
Materials:
-
Phthalonitrile
-
Calcium chloride (CaCl₂)
-
2-Aminopyridine
-
Butanol
-
Deionized water
-
Nitrogen gas
Procedure: [11]
-
In a three-necked round-bottom flask, combine phthalonitrile, CaCl₂, and 2-aminopyridine.
-
Add butanol to the flask and purge the mixture with nitrogen gas for at least 20 minutes.
-
Heat the reaction mixture to reflux at 117 °C for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, a precipitate will form. Collect the solid by filtration.
-
Wash the precipitate thoroughly with water.
-
Dissolve the solid in dichloromethane (DCM) and perform extractions with water to remove any remaining salts.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the BPI ligand.
Synthesis of Metal Complexes of BPI
The following are general procedures for the synthesis of nickel(II) and copper(II) complexes of the BPI ligand.
Workflow for the Synthesis of BPI Metal Complexes
Caption: General workflow for synthesizing BPI metal complexes.
3.3.1. Synthesis of [Ni(BPI)(H₂O)₂]ClO₄ [11]
Materials:
-
1,3-bis((pyridin-2-yl)imino)isoindoline (BPIH)
-
Triethylamine (B128534) (TEA)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Ni(ClO₄)₂·6H₂O
-
Methanol (B129727) (for recrystallization)
Procedure:
-
Dissolve the BPIH ligand and triethylamine in a 1:1 mixture of MeCN/DCM.
-
In a separate flask, dissolve Ni(ClO₄)₂·6H₂O in MeCN.
-
Slowly add the nickel perchlorate solution to the stirring ligand solution.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Filter the green solid that forms and wash it with DCM.
-
Recrystallize the product from methanol to obtain pure crystals of the nickel complex.
3.3.2. Synthesis of [Cu(BPI)(H₂O)₂]ClO₄ [11]
Materials:
-
1,3-bis((pyridin-2-yl)imino)isoindoline (BPIH)
-
Tetrabutylammonium hydroxide (TBAOH) or Triethylamine (TEA)
-
Methanol (MeOH)
-
Cu(ClO₄)₂·6H₂O
Procedure:
-
Dissolve the BPIH ligand in methanol.
-
Add one equivalent of a base (TBAOH for a mononuclear complex, TEA may lead to dinuclear species).
-
In a separate flask, dissolve Cu(ClO₄)₂·6H₂O in methanol.
-
Add the copper perchlorate solution to the ligand solution while stirring.
-
Continue stirring at room temperature to allow for complex formation.
-
The complex can be isolated by filtration and purified by recrystallization.
Potential Biological Mechanism of Action
While the precise signaling pathways for the anticancer activity of this compound metal complexes are still under investigation, a plausible mechanism involves their interaction with DNA. Many metal complexes with planar aromatic ligands are known to act as DNA intercalators or groove binders, which can disrupt DNA replication and transcription, ultimately leading to apoptosis.
Proposed Mechanism of Action for Anticancer Activity
Caption: A logical workflow of a potential anticancer mechanism.
This proposed pathway suggests that after cellular uptake, the metal complex binds to DNA, causing damage that inhibits essential cellular processes and activates apoptotic pathways, leading to cancer cell death. Further research is needed to elucidate the specific proteins and signaling molecules involved in this process for this compound-based complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Iron(II)(1,3-bis(2'-pyridylimino)isoindoline) Complex as a Catalyst for Substrate Oxidation with H2O2. Evidence for a Transient Peroxodiiron(III) Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structure and DNA interaction of cobalt(III) bis-complexes of 1,3-bis(2-pyridylimino)isoindoline and 1,4,7-triazacyclononane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Note: A Step-by-Step Protocol for the Synthesis of 1,3-Diiminoisoindoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Diiminoisoindoline (B1677754) is a critical chemical intermediate, primarily utilized in the synthesis of phthalocyanine (B1677752) dyes and pigments, which have widespread applications in various industries.[1] It also serves as a precursor for isoindoline (B1297411) organic pigments and can be used in the synthesis of other complex heterocyclic systems for applications in materials science and pharmaceuticals.[2][3] This document provides a detailed, step-by-step protocol for the synthesis of this compound from o-phthalonitrile. The described method is characterized by high product yield, a simple and cost-effective process, and minimal waste generation.[1][4]
Reaction Principle
The synthesis involves the catalyzed reaction of o-phthalonitrile with ammonia (B1221849) in an alcoholic solvent. An alkali metal or an alkali metal compound typically serves as the catalyst, facilitating the cyclization and imination of the dinitrile to form the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound based on established protocols.[1][4][5]
| Parameter | Value/Range | Source Citation |
| Starting Material | o-Phthalonitrile | [1][5] |
| Primary Reagents | Ammonia (gas), Alcohol Solvent | [1][5] |
| Catalyst | Alkali metal or alkali metal compound | [1][4] |
| Molar Ratio (Phthalonitrile:Solvent) | 1:1 to 1:15 | [1][5] |
| Molar Ratio (Phthalonitrile:Ammonia) | 1:0.3 to 1:13 | [1][5] |
| Catalyst Loading (% of Phthalonitrile (B49051) Mass) | 0.01% to 10% | [1][5] |
| Reaction Temperature | 50 - 60 °C | [1][4][5] |
| Reaction Time | 4 - 6 hours | [1][4][5] |
| Reported Yield | >106% | [4][5] |
| Reported Purity (HPLC) | 97.0% - 97.6% | [4][5] |
| Reported Melting Point | 194.5 - 197.6 °C | [4] |
Experimental Protocol
Materials and Reagents
-
o-Phthalonitrile (C₈H₄N₂)
-
Ethanol (or Methanol)
-
Ammonia (gas)
-
Catalyst: Sodium Hydroxide (NaOH) or Sodium Formate (HCOONa).[4] Other alkali metal compounds can also be used.[1]
-
Deionized Water (for washing)
Equipment
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Gas inlet tube
-
Heating mantle
-
Büchner funnel and filtration flask
-
Vacuum source
Synthesis Procedure
This protocol is based on a common method for synthesizing this compound.[1][4][5]
-
Reactor Setup: Assemble a dry four-neck flask equipped with a mechanical stirrer, a condenser, a thermometer, and a gas inlet tube.
-
Charging the Reactor: To the flask, add the alcohol solvent (e.g., ethanol), o-phthalonitrile, and the catalyst. An example ratio involves 128g (1 mol) of o-phthalonitrile, 486 mL of ethanol, and 1.5g of sodium hydroxide.[4]
-
Initiating the Reaction: Begin stirring the mixture to ensure it is homogenous.
-
Ammonia Introduction: Introduce ammonia gas into the stirred mixture through the gas inlet tube. The molar ratio of phthalonitrile to ammonia can range from 1:0.3 to 1:13.[5]
-
Heating: Gently heat the reaction mixture to a temperature of 50-60°C using a heating mantle.[1][5]
-
Reaction Maintenance: Maintain the reaction at this temperature with continuous stirring for 4 to 6 hours.[1][5] Ammonia evolution may be observed during the initial phase of the reaction.[6]
-
Cooling and Precipitation: After the reaction period, turn off the heat and allow the reaction solution to cool to room temperature. The product will precipitate out of the solution.
-
Product Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.[1][5]
-
Washing: Wash the collected solid with cold deionized water to remove any residual catalyst and solvent.
-
Drying: Dry the final product, this compound, in a vacuum oven at a low temperature.
Visualizations
Chemical Reaction Pathway
The synthesis proceeds via the cyclization of o-phthalonitrile in the presence of ammonia.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis protocol.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 6. US2772285A - Process for producing copper-phthalocyanine precursor - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of 1,3-Diiminoisoindoline in the Synthesis of Macrocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diiminoisoindoline (B1677754) is a versatile and highly reactive precursor for the synthesis of a variety of nitrogen-containing macrocyclic compounds. Its unique structure, featuring two reactive imino groups, facilitates the formation of complex macrocycles through condensation and cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of macrocycles derived from this compound: phthalocyanines and tetraazamacrocycles. Furthermore, it delves into the application of phthalocyanines in photodynamic therapy (PDT), a promising modality in cancer treatment.
Synthesis of Phthalocyanines
Phthalocyanines are large, aromatic macrocycles that can chelate a wide variety of metal ions in their central cavity. Their distinct electronic and photophysical properties make them valuable in diverse fields, including as pigments, catalysts, and photosensitizers in medicine. The synthesis of phthalocyanines often involves the cyclotetramerization of phthalic acid derivatives, with this compound being a key intermediate that allows for more controlled and milder reaction conditions compared to precursors like phthalonitrile (B49051).
Comparative Data of Phthalocyanine (B1677752) Precursors
The choice of precursor significantly impacts the synthesis of phthalocyanines. The following table summarizes the general performance of common precursors.
| Precursor | Typical Yield of Phthalocyanine | Purity of Phthalocyanine | Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound | Good to High | Generally Good | Milder than phthalonitrile cyclotetramerization | Pre-formed intermediate allows for a more controlled final reaction step. | Requires an additional synthetic step from phthalonitrile or phthalic anhydride (B1165640). |
| Phthalonitrile | High (often >90%) | High | Milder than phthalic anhydride method; often requires a strong base. | High purity and yield of the final product. | Can be more expensive than phthalic anhydride. |
| Phthalic Anhydride | Variable (can be high) | Generally lower than from phthalonitrile | Harsher conditions (high temperatures); requires a nitrogen source (e.g., urea). | Low cost and readily available. | Can lead to more impurities and requires more rigorous purification. |
Experimental Protocol: Synthesis of Copper (II) Phthalocyanine from this compound
This protocol is based on established methods for the synthesis of metal-containing phthalocyanines.
Materials:
-
This compound
-
Anhydrous Cupric Chloride (CuCl₂)
-
Ethylene (B1197577) glycol monoethyl ether (dry)
-
Deionized water
Procedure:
-
To 200 parts by weight of dry ethylene glycol monoethyl ether, add 34.8 parts by weight of this compound and 5.4 parts by weight of anhydrous cupric chloride to form a slurry.
-
Heat the slurry to 80°C and maintain this temperature for 90 minutes. Ammonia gas will be evolved during the reaction.
-
Filter the hot reaction mixture to remove any insoluble impurities.
-
Pour the filtrate into 2000 parts of cold water to precipitate the product.
-
Collect the resulting yellow-brown solid by filtration.
-
Wash the solid thoroughly with water.
-
Dry the final product at room temperature.
Expected Outcome:
A yellow-brown solid precursor, which can be converted to the final copper phthalocyanine pigment upon further treatment, such as reduction with ascorbic acid in boiling ethylene glycol monoethyl ether.
General Workflow for Phthalocyanine Synthesis
Caption: General workflow for the synthesis of metal-phthalocyanines from phthalonitrile via this compound.
Synthesis of Non-Phthalocyanine Macrocycles: Tetraazamacrocycles
This compound can also react with diamines to form various tetraazamacrocyclic compounds. These reactions typically proceed through a [2+2] condensation, where two molecules of this compound react with two molecules of a diamine. The size and properties of the resulting macrocycle can be tuned by the choice of the diamine linker.
While the synthesis of such macrocycles has been explored, detailed experimental protocols with quantitative data are not as readily available in the literature as for phthalocyanines. The following protocol provides a general methodology for the synthesis of a tetraazamacrocycle.
Experimental Protocol: General Synthesis of a Tetraazamacrocycle from this compound and a Diamine
This generalized protocol is based on the principles of imine condensation and macrocyclization.
Materials:
-
This compound
-
A diamine (e.g., ethylenediamine, 1,3-diaminopropane)
-
Anhydrous solvent (e.g., methanol, ethanol, or a high-boiling point solvent like nitrobenzene)
-
Metal salt (optional, for template synthesis)
Procedure:
-
Dissolve this compound (2 equivalents) in the chosen anhydrous solvent in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.
-
If a metal template is used, add the metal salt (1 equivalent) to the solution and stir.
-
Slowly add a solution of the diamine (2 equivalents) in the same solvent to the reaction mixture at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (the reaction time can vary from a few hours to overnight, depending on the reactants).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The macrocyclic product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome:
A crystalline solid corresponding to the [2+2] tetraazamacrocycle. The yield and purity will depend on the specific diamine used and the reaction conditions.
Reaction Scheme for Tetraazamacrocycle Synthesis
Caption: General reaction scheme for the [2+2] condensation of this compound with a diamine.
Application in Photodynamic Therapy (PDT)
Phthalocyanines, particularly metallophthalocyanines, are excellent photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment. PDT involves the administration of a photosensitizer, which preferentially accumulates in tumor cells, followed by irradiation with light of a specific wavelength. This process generates reactive oxygen species (ROS) that induce cell death.[1]
Mechanism of Action of Phthalocyanines in PDT
The photodynamic action of phthalocyanines is initiated by the absorption of light, which excites the photosensitizer to a short-lived singlet state, followed by intersystem crossing to a longer-lived triplet state. The triplet-state photosensitizer can then undergo two types of reactions:
-
Type I Reaction: The photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions, which then react with oxygen to form ROS like superoxide (B77818) anion and hydroxyl radicals.
-
Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[2]
Signaling Pathway of Phthalocyanine-Mediated Photodynamic Therapy
References
High-Yield Synthesis of Substituted 1,3-Diiminoisoindolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 1,3-diiminoisoindoline (B1677754) is a crucial and highly reactive intermediate in synthetic organic chemistry. Its bifunctional nature, characterized by two reactive imino groups, makes it a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds.[1] This scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents and is a fundamental building block for macrocyclic compounds like phthalocyanines, which have applications as dyes and in materials science.[1] This document provides detailed protocols for high-yield synthesis methods of substituted 1,3-diiminoisoindolines, tailored for researchers in academia and the pharmaceutical industry.
Synthesis Methodologies
Two primary high-yield synthetic routes for the preparation of this compound and its substituted derivatives are presented below. The choice of method often depends on the commercial availability of the starting materials.
-
From Substituted o-Phthalonitriles and Ammonia (B1221849): This is the most direct and common method, offering excellent yields.[2] The reaction involves the base-catalyzed cyclization of o-phthalonitriles in the presence of ammonia.
-
From Substituted Phthalic Anhydrides and Urea (B33335): This method is particularly useful when the corresponding substituted phthalic anhydrides are more readily available than the dinitriles.[2][3] It is a multi-step, one-pot synthesis that proceeds through a phthalimide (B116566) intermediate and generally provides high yields.[2][3]
Method 1: Synthesis from o-Phthalonitrile
This protocol describes the synthesis of unsubstituted this compound from o-phthalonitrile. The same procedure can be applied to substituted o-phthalonitriles to obtain the corresponding substituted derivatives.
Experimental Protocol
Materials:
-
o-Phthalonitrile
-
Methanol (B129727) or Ethanol
-
Ammonia gas
-
Catalyst: Sodium hydroxide (B78521), sodium methoxide, or other alkali metal compounds[2][4]
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube
-
Condenser
-
Heating mantle
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a condenser.
-
Charging the Reactor: Add o-phthalonitrile and an alcohol solvent (e.g., methanol or ethanol) to the flask.
-
Catalyst Addition: Add a catalytic amount of an alkali metal compound (e.g., sodium hydroxide).
-
Reaction Execution: Stir the mixture and begin bubbling ammonia gas through the solution. Heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Isolate the solid product by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., cold methanol) and dry it. The crude product can be further purified by recrystallization from a suitable solvent like methanol.
Summary of Reaction Parameters
| Parameter | Value/Range | Reference |
| Starting Material | o-Phthalonitrile | [2][4] |
| Reagents | Ammonia, Alkali Metal Catalyst | [2][4] |
| Solvent | Methanol, Ethanol | [2][4] |
| Molar Ratio (Phthalonitrile:Solvent) | 1:1 to 1:15 | [2][4] |
| Molar Ratio (Phthalonitrile:Ammonia) | 1:0.3 to 1:13 | [2][4] |
| Catalyst Loading (% of Phthalonitrile mass) | 0.01% to 10% | [2][4] |
| Temperature | 50-60°C | [2][4] |
| Reaction Time | 4-6 hours | [2][4] |
| Reported Yield | >106% (crude) | [6] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound from o-phthalonitrile.
Method 2: Synthesis from Phthalic Anhydride (B1165640)
This protocol details a multi-step, one-pot synthesis starting from phthalic anhydride and urea, which is advantageous when substituted phthalic anhydrides are the more accessible starting materials.
Experimental Protocol
Materials:
-
Phthalic Anhydride
-
Urea
-
Ammonium Molybdate (B1676688) (catalyst)
-
Xylene (for Step 1)
-
High-boiling solvent (e.g., Dichlorobenzene) (for Step 2)[2]
-
Aqueous sodium hydroxide solution
-
Reaction vessel suitable for high temperatures
-
Distillation apparatus
-
Step 1: Phthalimide Synthesis:
-
Mix phthalic anhydride and urea in a suitable solvent such as xylene.
-
Heat the mixture to approximately 132°C for about 30 minutes.
-
Separate the water formed during the reaction.
-
Evaporate the solvent to isolate the solid phthalimide.
-
-
Step 2: Conversion to Diiminoisoindoline Nitrate:
-
To the obtained phthalimide, add urea, ammonium nitrate, and a catalytic amount of ammonium molybdate in a high-boiling solvent like dichlorobenzene.
-
Heat the mixture to a temperature above 150°C and maintain for 2 hours.
-
After the reaction is complete, evaporate the solvent.
-
-
Step 3: Neutralization and Isolation:
-
Cool the crude product and add water to precipitate the wet nitrate salt.
-
Treat the salt with an aqueous solution of a base, such as sodium hydroxide, to neutralize it. This will precipitate the final this compound product.
-
Filter the product and dry it thoroughly.
-
Summary of Reaction Parameters
| Parameter | Value/Range | Reference |
| Starting Material | Phthalic Anhydride | [2][3] |
| Reagents | Urea, Ammonium Nitrate, Ammonium Molybdate | [2][3] |
| Solvent (Step 1) | Xylene | [2] |
| Solvent (Step 2) | Dichlorobenzene | [2] |
| Temperature (Step 1) | ~132°C | [2] |
| Temperature (Step 2) | >150°C | [2] |
| Reported Yield | >90% | [2][3] |
Experimental Workflow
Caption: Multi-step workflow for the synthesis of this compound from phthalic anhydride.
Other High-Yield Approaches
Recent advancements have explored alternative catalytic systems and reaction conditions to improve efficiency and substrate scope.
-
Rare Earth Metal Catalysis: The use of rare earth metal catalysts allows for the synthesis of various N-substituted 1,3-diiminoisoindolines from substituted phthalonitriles and primary aromatic or aliphatic amines, with moderate to excellent yields.[7]
-
Microwave-Assisted Synthesis: While a specific protocol for this compound was not detailed in the initial literature search, microwave-assisted organic synthesis (MAOS) is a well-established technique for accelerating reactions and often improving yields for a wide range of heterocyclic compounds.[8][9][10] This approach could potentially shorten the reaction times outlined in the conventional heating protocols.
Conclusion
The synthesis of substituted 1,3-diiminoisoindolines can be achieved with high yields through well-established methods starting from either o-phthalonitriles or phthalic anhydrides. The choice of the synthetic route should be guided by the availability and cost of the starting materials. The protocols provided herein offer robust and reproducible methods for obtaining these valuable synthetic intermediates, which are essential for the development of new pharmaceuticals and functional materials. Further optimization using modern techniques such as microwave-assisted heating or novel catalytic systems may lead to even more efficient and environmentally benign syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. scribd.com [scribd.com]
- 7. Synthesis of 2,3-dihydroquinazolinimines and 1,3-diiminoisoindolines catalyzed by rare earth metal alkyl complexes through tandem addition/cyclization of nitriles with amines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Experimental Setup for the Cyclotetramerization of 1,3-Diiminoisoindoline
Introduction
The cyclotetramerization of 1,3-diiminoisoindoline (B1677754) is a fundamental and versatile method for the synthesis of phthalocyanines (Pcs), a class of macrocyclic compounds with extensive applications in dyes, pigments, chemical sensors, and photodynamic therapy.[1][2] Phthalocyanines are structurally similar to porphyrins and feature a large, aromatic 18-π electron system that can chelate a wide variety of metal ions in its central cavity.[1][2][3] The synthesis using this compound is advantageous as it is a pre-formed intermediate that allows for a more controlled final reaction step under milder conditions compared to starting from phthalonitrile.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of both metal-containing and metal-free phthalocyanines from this compound, including purification and characterization techniques.
General Experimental Workflow
The overall process for synthesizing phthalocyanines from this compound follows a logical sequence of steps, from initial reaction setup to the final characterization of the purified product.
Caption: High-level experimental workflow for phthalocyanine (B1677752) synthesis.
Reaction Principle: Cyclotetramerization
The core of the synthesis is the cyclotetramerization reaction, where four molecules of this compound condense to form the stable phthalocyanine macrocycle. The presence of a metal salt in the reaction mixture leads to the formation of a metallophthalocyanine (MPc), while its absence, often with a strong base catalyst, yields metal-free phthalocyanine (H₂Pc).[2]
Caption: Logical diagram of the cyclotetramerization reaction.
Experimental Parameters and Data
The choice of solvent, metal salt, catalyst, and temperature significantly impacts the reaction outcome, including yield and purity.[3]
Table 1: Summary of Reaction Conditions for Cyclotetramerization
| Target Product | Precursor | Metal Source | Solvent | Catalyst/Base | Temperature (°C) | Time | Ref. |
| Copper Phthalocyanine Precursor | This compound | Anhydrous Cupric Chloride | Ethylene (B1197577) Glycol Monoethyl Ether | None specified | 80 | 90 min | [3][4] |
| Copper Phthalocyanine Precursor | This compound | Cupric Chloride | Nitrobenzene | Sodium Hydroxide | 80 | 60 min | [4] |
| Copper Phthalocyanine | This compound | Cu(AcO)₂·2H₂O | Quinoline | None specified | 270 | 8 h | [5] |
| Metal-Free Phthalocyanine (H₂Pc) | This compound | None | High-boiling alcohol (e.g., pentanol) | DBU/DBN | Reflux | N/A | [2] |
| Lutetium(III) Phthalocyanine | This compound | Lutetium(III) Acetate | Octanol | DBU | High Temp. | 12 h | [2] |
| Zinc Phthalocyanine | Phthalonitrile & ZnCl₂ | ZnCl₂ | Dimethyl Amino Ethanol | None specified | N/A | N/A | [6] |
| Zinc Phthalocyanine | Raw Materials | Zinc Salt | Ethanol/Pentanol/Benzyl Alcohol | None | 160 | 6 h | [7] |
Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; DBN = 1,5-Diazabicyclo[4.3.0]non-5-ene. While some examples use phthalonitrile, they inform the general conditions for metallophthalocyanine synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Copper (II) Phthalocyanine Precursor
This protocol is adapted from established methods for reacting this compound with a copper salt in a suitable solvent.[3][4]
Materials:
-
This compound (e.g., 34.8 parts by weight)[3]
-
Anhydrous Cupric Chloride (CuCl₂) (e.g., 5.4 parts by weight)[3]
-
Dry Ethylene Glycol Monoethyl Ether (e.g., 200 parts by weight)[3]
-
Cold Deionized Water
-
Methanol (B129727) or Isopropanol (B130326) for washing
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a well-ventilated fume hood, add this compound and anhydrous cupric chloride to the round-bottom flask.[3]
-
Add the dry ethylene glycol monoethyl ether to create a slurry.[3]
-
Assemble the condenser and begin stirring the mixture.
-
Heat the slurry to 80°C and maintain this temperature for 90 minutes. Ammonia gas will be evolved during the reaction.[3][4]
-
After the reaction is complete, allow the mixture to cool slightly and clarify by filtering out any insoluble impurities.[3][4]
-
Precipitate the product by slowly adding the clear filtrate to a large volume of cold water (e.g., 2000 parts) with vigorous stirring. A yellow-brown solid should form.[3][4]
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with water, followed by a low-boiling-point solvent like methanol or isopropanol to remove residual high-boiling solvent.[8]
-
Dry the final product in a vacuum oven at room temperature.[3]
Protocol 2: Purification of Phthalocyanines by Acid Pasting
This protocol is a common method for purifying crude metal-free or acid-stable metallophthalocyanines to remove metal contaminants and other impurities.[8]
Materials:
-
Crude Phthalocyanine Product
-
Concentrated Sulfuric Acid (95-98%)
-
Ice
-
Deionized Water
Procedure:
-
Caution: Perform this procedure in a fume hood with appropriate personal protective equipment.
-
Slowly and carefully dissolve the crude phthalocyanine product in cold, concentrated sulfuric acid with constant stirring. Use enough acid to fully dissolve the material.[8]
-
Once fully dissolved, slowly pour the viscous solution into a large beaker containing a vigorously stirred mixture of ice and deionized water.[8]
-
A fine precipitate of the purified phthalocyanine will form upon this "drowning" or reprecipitation step.[8]
-
Filter the suspension to collect the solid purified product.
-
Wash the product extensively with deionized water until the filtrate is neutral to pH paper.
-
Dry the purified product in a vacuum oven.
Note: While effective for removing non-transition metals, acid pasting may introduce transition metal impurities (e.g., iron) from the acid itself.[8]
Characterization Methods
Confirmation of the synthesized phthalocyanine structure and purity is achieved through various spectroscopic and analytical techniques.
Table 2: Common Characterization Techniques for Phthalocyanines
| Technique | Purpose | Typical Observations / Data | Ref. |
| UV-Vis Spectroscopy | To confirm the formation of the Pc macrocycle and study aggregation. | Intense Q-band absorption around 600-700 nm and a Soret (or B) band around 300-450 nm.[1][9] | [1][9] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify characteristic functional groups and confirm the molecular structure. | Analysis of vibrational modes corresponding to C-N, C-H, and other bonds in the macrocycle. | [1][7] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To elucidate the detailed structure of soluble phthalocyanine derivatives. | Provides information on the chemical environment of protons in the molecule.[1][9] | [1][9] |
| Mass Spectrometry (e.g., MALDI-TOF) | To determine the molecular weight and confirm the elemental composition. | A peak corresponding to the molecular ion of the synthesized phthalocyanine. | [1] |
| X-ray Diffraction (XRD) | To analyze the crystal structure and polymorphism (α, β forms). | Provides information on the crystal lattice and packing of the molecules. | [7] |
| Elemental Analysis | To determine the elemental composition (C, H, N) and confirm purity. | Comparison of experimental percentages with calculated values for the target formula. | [1] |
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. US2772285A - Process for producing copper-phthalocyanine precursor - Google Patents [patents.google.com]
- 5. A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New Zinc Phthalocyanine - Dodecenyl Succinic Anhydride Benzoic Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green synthesis and characterization of crystalline zinc phthalocyanine and cobalt phthalocyanine prisms by a simple solvothermal route - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Analytical Characterization of 1,3-Diiminoisoindoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1,3-diiminoisoindoline (B1677754), a key intermediate in the synthesis of phthalocyanines and other valuable organic compounds. Detailed protocols for spectroscopic, chromatographic, and thermal analysis are presented to ensure accurate identification, purity assessment, and stability evaluation.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy
-
Objective: To confirm the presence and connectivity of hydrogen atoms in the this compound structure.
-
Key Observations: The aromatic protons typically appear as a multiplet, while the protons of the imino and amino groups are also observable.
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | DMSO-d₆ |
| Chemical Shifts (δ) | 8.7 ppm, 7.886 ppm, 7.597 ppm |
| Description | The aromatic protons and the protons associated with the nitrogen atoms can be distinguished. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.75 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Spectroscopy
-
Objective: To identify all unique carbon environments in the this compound molecule.
-
Key Observations: The spectrum will show distinct signals for the aromatic carbons and the carbons of the imino groups. Due to the lack of directly attached protons, the quaternary carbons of the isoindoline (B1297411) core may exhibit lower intensity.
| Parameter | Value (Predicted/Typical Range) |
| Spectrometer Frequency | 100 MHz or higher |
| Solvent | DMSO-d₆ |
| Aromatic Carbons (C-H) | 120-140 ppm |
| Aromatic Carbons (Quaternary) | 130-150 ppm |
| Imino Carbons (C=N) | 150-165 ppm |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.75 mL of DMSO-d₆.
-
Instrumentation: Use a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
Data Processing: Process the FID and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic functional groups present in this compound.
-
Key Observations: The IR spectrum will prominently feature stretching vibrations for N-H and C=N bonds.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3150 | N-H Stretch | Strong, Broad |
| ~1640 | C=N Stretch | Medium to Strong |
| 690 | Aromatic C-H Bending | Strong |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background correction and display the spectrum in terms of transmittance or absorbance.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and quantifying any impurities.
Reversed-Phase HPLC (RP-HPLC)
-
Objective: To separate this compound from its potential impurities and degradation products.
-
Key Performance Parameters: The method should demonstrate good resolution, peak shape, and sensitivity for the main component and any impurities.
| Parameter | Typical Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.3) |
| Mobile Phase B | Acetonitrile:Methanol (5:1 v/v) |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 25 | |
| 60 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Experimental Protocol: RP-HPLC
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table and degas them before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent (e.g., a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak. Quantify any impurities using the response factor of the main peak or a specific impurity standard if available.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.
Electron Ionization-Mass Spectrometry (EI-MS)
-
Objective: To confirm the molecular weight and study the fragmentation pathways of this compound.
-
Key Observations: The mass spectrum will show the molecular ion peak (M⁺˙) and several characteristic fragment ions.
| m/z | Assignment |
| 145 | Molecular Ion [M]⁺˙ |
| 118 | [M - HCN]⁺˙ |
| 91 | [C₇H₅N]⁺˙ |
| 77 | [C₆H₅]⁺ |
Experimental Protocol: EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of this compound.
-
Key Observations: A TGA thermogram will show the temperature at which the compound begins to decompose and the extent of weight loss.
| Parameter | Typical Conditions |
| Temperature Range | Ambient to 600 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (Inert) |
| Sample Size | 5-10 mg |
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and other thermal transitions of this compound.
-
Key Observations: The DSC thermogram will show an endothermic peak corresponding to the melting of the compound. The melting point is typically observed around 197 °C with decomposition.[1]
| Parameter | Typical Conditions |
| Temperature Range | Ambient to 250 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (Inert) |
| Sample Size | 2-5 mg |
| Crucible | Aluminum, sealed |
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh the sample into the appropriate TGA or DSC crucible.
-
Instrumentation: Place the crucible in the TGA or DSC instrument.
-
Data Acquisition: Heat the sample according to the specified temperature program under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition (TGA) and the melting point (DSC).
Visualizations
Synthesis and Analysis Workflow for this compound
Caption: Workflow from synthesis to analytical characterization.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques and derived information.
References
Application Notes and Protocols: 1,3-Diiminoisoindoline Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 1,3-diiminoisoindoline (B1677754) and its derivatives in the field of materials science. It includes comprehensive application notes, quantitative data summaries, and detailed experimental protocols for the synthesis and characterization of these materials in various applications.
Application Notes
Introduction to this compound Derivatives
This compound is a versatile organic compound that serves as a crucial building block for a wide range of functional materials.[1][2] Its rigid, planar structure and electron-rich nitrogen atoms make it an excellent precursor for the synthesis of macrocyclic compounds, pigments, and electroactive materials. The ability to modify its peripheral structure allows for the fine-tuning of its chemical, optical, and electronic properties, opening up a vast design space for novel materials.
Applications in High-Performance Pigments
One of the most significant industrial applications of this compound is in the synthesis of isoindoline (B1297411) and isoindolinone pigments. These pigments are known for their excellent brightness, high tinting strength, and outstanding light and weather fastness.[3][4] They are widely used in demanding applications such as automotive coatings, industrial paints, and high-quality plastics.[3][5][6]
Pigment Yellow 139 (PY 139), a prominent member of this class, is synthesized directly from this compound. It offers a reddish-yellow shade with exceptional durability.[7][8] The performance characteristics of isoindoline-based pigments make them suitable alternatives to heavy-metal-containing pigments.
Table 1: Performance Data of Isoindoline Yellow Pigments (PY 139)
| Property | Value/Rating | References |
| Lightfastness (Masstone) | 8 (Excellent) | [8] |
| Lightfastness (1:10 Tint) | 7-8 (Very Good to Excellent) | [8] |
| Weatherfastness | Excellent | [3][8] |
| Heat Stability | Up to 260°C (in HDPE) | [8] |
| Migration Resistance | 5 (Excellent) | [8] |
| Solvent Resistance | Excellent in common organic solvents | [7] |
| Acid Resistance | 5 (Excellent) | [8] |
| Alkali Resistance | 5 (Excellent) | [8] |
Precursors for Organic Semiconductors in Thin-Film Transistors
While direct applications of simple this compound derivatives as the primary active layer in organic thin-film transistors (OTFTs) are not extensively reported, their role as a critical precursor to high-performance organic semiconductors, namely phthalocyanines (Pcs), is well-established.[1][9][10] Phthalocyanines are macrocyclic compounds synthesized through the tetramerization of this compound or its precursors.[11][12]
Metal phthalocyanines (MPcs) exhibit excellent thermal and chemical stability, and their planar structure facilitates strong π-π stacking, which is crucial for efficient charge transport.[1][13] Consequently, MPcs have been extensively investigated as p-type and n-type semiconductors in OTFTs, demonstrating high charge carrier mobilities.[1][10][14][15] The performance of OTFTs based on phthalocyanine (B1677752) derivatives is summarized in the table below.
Table 2: Performance of Phthalocyanine-Based Organic Thin-Film Transistors
| Phthalocyanine Derivative | Deposition Method | Charge Carrier Mobility (µ) [cm²/Vs] | On/Off Ratio | References |
| Copper Phthalocyanine (CuPc) | Vacuum Deposition | 0.02 - 0.1 | > 10⁵ | [10][15] |
| Fluorinated Copper Phthalocyanine (F16CuPc) | Vacuum Deposition | up to 0.11 (n-type) | > 10⁶ | [10][15] |
| Soluble Copper Phthalocyanine | Solution Processing | 0.2 | > 10⁵ | [1] |
| Bis(tri-n-propylsilyl oxide) SiPc | PVD and Spin Coating | 0.01 - 0.04 (n-type) | > 10⁵ | [14] |
| Phthalocyanine-based 2D Polymer | Solution Processing | > 100 | - | [16] |
Furthermore, isoindole derivatives have shown promise as hole-transporting materials in organic light-emitting diodes (OLEDs), indicating the potential of this chemical scaffold in broader organic electronics applications.[17]
Active Components in Chemical Sensors
The nitrogen-rich structure of this compound and its derivatives makes them attractive candidates for the development of chemical sensors. The lone pairs of electrons on the nitrogen atoms can coordinate with metal ions, leading to changes in their optical or electronic properties. This interaction forms the basis for colorimetric and fluorescent sensors.
While direct sensor applications of the parent this compound are not widely documented, structurally related phthalimide (B116566) and isoindoline derivatives have been successfully employed as chemosensors for various analytes, including metal ions and anions. These sensors often exhibit high sensitivity and selectivity. The sensing mechanism typically involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET).
Table 3: Performance of Isoindoline-Scaffold Based Chemical Sensors
| Sensor Derivative | Target Analyte | Sensing Method | Limit of Detection (LOD) | References |
| Isoindoline-based receptor | Fluoride (F⁻) | Colorimetric & Fluorescent | - | - |
| Isoindoline-based receptor | Copper (Cu²⁺) | Fluorescent | - | - |
| Quinoline-based sensor | Ferric ion (Fe³⁺) | Fluorescent | 0.168 µM | - |
| Quinoline-based sensor | Aluminum (Al³⁺) | Fluorescent | 12.2 nM | - |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from o-phthalonitrile.
Materials:
-
o-Phthalonitrile
-
Methanol (B129727) (or Ethanol)
-
Sodium methoxide (B1231860) (or other alkali metal catalyst)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Gas inlet tube
Procedure:
-
Set up the three-necked round-bottom flask with a magnetic stirrer, a condenser, and a gas inlet tube in a well-ventilated fume hood.
-
Add o-phthalonitrile and methanol to the flask. The molar ratio of o-phthalonitrile to solvent can range from 1:5 to 1:15.
-
Add a catalytic amount of sodium methoxide (0.1-1 mol%) to the mixture.
-
Stir the mixture and begin bubbling ammonia gas through the solution.
-
Heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the product with cold methanol to remove any unreacted starting material and impurities.
-
Dry the purified this compound product under vacuum.
Expected Yield: >95%
Preparation of Pigment Yellow 139
This protocol outlines the synthesis of C.I. Pigment Yellow 139 from this compound.
Materials:
-
This compound
-
Barbituric acid
-
Acetic acid (or another suitable solvent)
-
Reaction vessel with a stirrer and condenser
Procedure:
-
In the reaction vessel, dissolve this compound in acetic acid with stirring.
-
Add barbituric acid to the solution. A molar ratio of approximately 1:2 (diiminoisoindoline to barbituric acid) is typically used.
-
Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 2-4 hours.
-
The pigment will precipitate during the reaction.
-
After the reaction is complete, cool the mixture to 80-90 °C.
-
Filter the hot suspension to collect the crude pigment.
-
Wash the pigment cake with hot water and then with methanol to remove impurities.
-
Dry the pigment in an oven at 80-100 °C.
-
The dried pigment can be further processed (e.g., milling) to achieve the desired particle size distribution for specific applications.
Fabrication and Characterization of a Phthalocyanine-Based OTFT (Representative Protocol)
This protocol describes the fabrication of a bottom-gate, top-contact OTFT using a solution-processable phthalocyanine derivative, which is synthesized from this compound.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Soluble phthalocyanine derivative (e.g., a peripherally substituted copper phthalocyanine)
-
Organic solvent for the phthalocyanine (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
-
Spin coater
-
Thermal evaporator
-
Shadow mask for source/drain electrodes
-
Semiconductor parameter analyzer
Procedure:
a) Substrate Preparation:
-
Cut the Si/SiO₂ wafer into appropriate sizes.
-
Clean the substrates by sonicating sequentially in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the SiO₂ surface with an oxygen plasma or a UV/ozone cleaner to remove organic residues and improve the surface energy.
b) Organic Semiconductor Deposition:
-
Prepare a solution of the phthalocyanine derivative in a suitable organic solvent (e.g., 5-10 mg/mL).
-
Deposit the organic semiconductor layer onto the prepared SiO₂/Si substrate via spin coating. Typical spin coating parameters are 1000-3000 rpm for 30-60 seconds.
-
Anneal the film on a hotplate at a temperature optimized for the specific phthalocyanine derivative (e.g., 100-150 °C) to improve crystallinity and film morphology.
c) Electrode Deposition:
-
Place a shadow mask with the desired channel length and width on top of the organic semiconductor film.
-
Deposit the gold source and drain electrodes (typically 40-50 nm thick) through the shadow mask using a thermal evaporator.
d) Characterization:
-
Place the fabricated OTFT device on the probe station of a semiconductor parameter analyzer.
-
Measure the output characteristics (I_DS vs. V_DS at different V_GS).
-
Measure the transfer characteristics (I_DS vs. V_GS at a constant V_DS).
-
From the transfer characteristics in the saturation region, calculate the field-effect mobility (µ) and the on/off current ratio.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
Workflow for OTFT Fabrication and Characterization
Caption: OTFT Fabrication and Characterization Workflow.
Sensing Mechanism of a this compound-Based Sensor
Caption: General Sensing Mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 3. Hugo International Organic Pigments For Paints & Coatings [hugocolors.com]
- 4. vichem.vn [vichem.vn]
- 5. wpachem.com [wpachem.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. pigments.com [pigments.com]
- 8. pigments.com [pigments.com]
- 9. Phthalocyanine-Based Organic Thin-Film Transistors: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient two-step synthesis of metal-free phthalocyanines using a Zn(ii) template - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. cris.unibo.it [cris.unibo.it]
- 15. researchgate.net [researchgate.net]
- 16. Exceptionally high charge mobility in phthalocyanine-based poly(benzimidazobenzophenanthroline)-ladder-type two-dimensional conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Literature Review | Paper Digest [paperdigest.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Diiminoisoindoline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 1,3-diiminoisoindoline (B1677754), a crucial intermediate in the creation of phthalocyanine (B1677752) dyes and pigments.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main methods for synthesizing this compound. The most direct route starts from ortho-phthalonitrile, which is reacted with ammonia (B1221849) in an alcohol solvent with a base catalyst.[3] An alternative pathway begins with phthalic anhydride (B1165640) and urea (B33335), which is particularly useful if substituted phthalic anhydrides are more accessible than the corresponding dinitriles.[3] This second method involves the initial synthesis of phthalimide (B116566), followed by a reaction with urea, ammonium (B1175870) nitrate (B79036), and a catalyst like ammonium molybdate.[2][3]
Q2: What is the role of the catalyst in the phthalonitrile-based synthesis?
A2: In the synthesis starting from o-phthalonitrile, a catalyst is used to facilitate the reaction with ammonia.[1] Typically, an alkali metal or an alkali metal compound is used.[1][4] These can include inorganic salts, hydroxides, or organic salts like sodium formate, sodium acetate, or sodium methoxide.[5] The catalyst dosage typically ranges from 0.01% to 10% of the mass of the phthalonitrile (B49051).[1][4]
Q3: Which solvents are recommended for the synthesis?
A3: For the phthalonitrile method, alcohol-based solvents are commonly used, such as methanol (B129727), ethanol, or ethylene (B1197577) glycol.[1][4][5] For the phthalic anhydride route, a higher-boiling solvent like xylene is used for the initial formation of phthalimide, and a solvent such as dichlorobenzene is used for the subsequent conversion to this compound.[2][3] A mixed solvent system can also be employed to overcome issues of unstable reactions.[2]
Q4: What are the typical reaction conditions for the phthalonitrile method?
A4: The reaction is generally heated to a temperature between 50°C and 60°C and maintained for 4 to 6 hours.[1][3][4] Ammonia gas is introduced into the reaction mixture.[1] The molar ratio of phthalonitrile to the solvent can vary from 1:1 to 1:15, and the molar ratio of phthalonitrile to ammonia can range from 1:0.3 to 1:13.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Reaction time may be too short or the temperature may be too low.[6] | Ensure the reaction is maintained at 50-60°C for at least 4-6 hours for the phthalonitrile method.[1][3] For the phthalic anhydride method, ensure the second step is heated to above 150°C for 2 hours.[3] |
| Reagent Quality: Impurities in starting materials (phthalonitrile or phthalic anhydride) can interfere with the reaction.[6] | Use high-purity starting materials. Recrystallize or purify reagents if necessary. | |
| Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient amount.[6] | Use a fresh, active catalyst. Optimize the catalyst concentration, typically between 0.1% and 5% of the phthalonitrile mass.[5] | |
| Presence of Impurities in Final Product | Side Reactions: Other thermodynamically possible reaction paths may be followed, leading to side products.[6] | Strictly control the reaction temperature and stoichiometry of reactants.[6] |
| Incomplete Conversion: Unreacted starting materials remain in the product mixture. | Increase reaction time or slightly increase the temperature within the recommended range. Monitor the reaction progress using techniques like TLC or HPLC. | |
| Inefficient Purification: The isolation and purification process may not effectively remove byproducts.[6] | After the reaction, cool the solution and filter to collect the product.[1][4] The crude product can be further purified by washing with an appropriate solvent or by recrystallization. | |
| Reaction is Unstable or Difficult to Control | Solid-Phase Melting Method Issues: The solid-phase melting method can lead to unstable reactions.[2] | Consider using a solvent-based method, such as the mixed solvent approach, which offers better control and safety.[2] The use of a solvent helps to overcome the disadvantages of an unstable reaction.[2] |
| Reported Yield Exceeds 100% | Solvent Inclusion: The isolated product may still contain residual solvent, leading to an artificially high mass and yield calculation.[3] | Ensure the final product is thoroughly dried under vacuum to remove all residual solvent before weighing. |
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis from o-Phthalonitrile
| Parameter | Value/Range | Reference(s) |
| Starting Material | o-Phthalonitrile | [1][3] |
| Reagents | Ammonia, Alkali Metal/Alkali Metal Compound Catalyst | [1][4] |
| Solvent | Alcohols (Methanol, Ethanol, etc.) | [1][4][5] |
| Temperature | 50-60°C | [1][3][4] |
| Reaction Time | 4-6 hours | [1][3][4] |
| Molar Ratio (Phthalonitrile:Solvent) | 1:1 to 1:15 | [1][4] |
| Molar Ratio (Phthalonitrile:Ammonia) | 1:0.3 to 1:13 | [1][4] |
| Reported Yield | Up to 107% (may include solvent) | [3][4][5] |
| Reported Purity (HPLC) | 97% - 97.6% | [3][5] |
Table 2: Reaction Parameters for this compound Synthesis from Phthalic Anhydride
| Parameter | Value/Range | Reference(s) |
| Starting Material | Phthalic Anhydride | [2][3] |
| Reagents | Urea, Ammonium Nitrate, Ammonium Molybdate | [2][3] |
| Solvent (Step 1) | Xylene | [2][3] |
| Temperature (Step 1) | ~132°C | [2][3] |
| Solvent (Step 2) | Dichlorobenzene | [2][3] |
| Temperature (Step 2) | >150°C | [2][3] |
| Reported Yield | >90% | [2][3] |
Experimental Protocols
Method 1: Synthesis from o-Phthalonitrile [1][3][4]
-
Preparation: In a suitable reactor (e.g., a 4-neck flask) equipped with a stirrer and drying apparatus, add the alcohol solvent (e.g., methanol or ethanol).[5]
-
Reagent Addition: Add the raw material, o-phthalonitrile, and the catalyst (e.g., sodium hydroxide (B78521) or sodium formate) to the solvent and mix.[1][5]
-
Ammonia Introduction: While stirring, introduce ammonia gas into the mixture.[1]
-
Reaction: Slowly raise the temperature of the mixture to 50-60°C. Maintain this temperature and continue stirring for 4 to 6 hours to obtain the reaction solution.[1][4]
-
Isolation: After the reaction is complete, cool the reaction solution to room temperature.[4]
-
Purification: Filter the cooled solution to collect the this compound product.[1][4] The solvent can be distilled off and recycled.[5]
Method 2: Synthesis from Phthalic Anhydride [2][3]
-
Step 1: Phthalimide Synthesis:
-
Step 2: Conversion to Diiminoisoindoline Nitrate:
-
Step 3: Neutralization and Isolation:
Visualizations
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1,3-Diiminoisoindoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1,3-diiminoisoindoline (B1677754).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing crude this compound?
A1: The most prevalent methods for synthesizing this compound involve the reaction of phthalonitrile (B49051) with ammonia (B1221849) in the presence of a catalyst and an alcohol solvent.[1][2][3] Another reported method includes the reaction of phthalic anhydride (B1165640) with urea (B33335) in a mixed solvent system, which avoids the use of phthalonitrile.[4]
Q2: What is the typical appearance of crude and purified this compound?
A2: Crude this compound is often an off-white or off-yellow crystalline solid.[3][5] Upon purification, it can be obtained as colorless prisms, which may turn green upon heating.[5][6]
Q3: What are the primary challenges in the purification of crude this compound?
A3: The main challenges in purifying crude this compound include:
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Removal of Colored Impurities: The crude product is often colored, requiring decolorization steps.
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Hydrolytic Instability: The imino groups are susceptible to hydrolysis, which can lead to the formation of impurities like 3-imino-1-oxoisoindoline.
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Thermal Instability: The compound can decompose upon heating, as indicated by a color change to green.[5][6]
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Co-precipitation of Starting Materials: Unreacted starting materials, such as phthalonitrile, may co-precipitate with the product.
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Hygroscopic Nature: In some cases, the product can be extremely hygroscopic, making handling and accurate weighing difficult.[7]
Q4: What are the recommended storage conditions for purified this compound?
A4: It is recommended to store this compound in a well-closed, dry container at room temperature (10°C - 25°C).[8] Some suppliers may ship the product under an argon atmosphere, suggesting that minimizing contact with air and moisture is crucial.[9]
Troubleshooting Guide
Issue 1: The purified product is colored (yellow, green, or brown).
| Potential Cause | Troubleshooting Step |
| Presence of colored impurities from the reaction. | During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities.[5] Use a minimal amount of charcoal to avoid adsorbing the desired product. |
| Thermal degradation during purification. | Avoid prolonged heating during recrystallization. Use a solvent system that allows for dissolution at a lower temperature and rapid crystallization upon cooling. |
| Oxidation or reaction with residual catalysts. | Ensure that the catalyst is completely removed during the initial filtration of the crude product. Washing the crude solid with a suitable solvent before recrystallization may help. |
Issue 2: Low purity of the final product as determined by HPLC.
| Potential Cause | Troubleshooting Step |
| Incomplete removal of starting materials (e.g., phthalonitrile). | Choose a recrystallization solvent in which the starting materials are highly soluble, and the product has lower solubility, especially at cooler temperatures. Multiple recrystallizations may be necessary. |
| Formation of hydrolysis by-products. | Minimize the exposure of the compound to water, especially at elevated temperatures. Use anhydrous solvents for recrystallization if possible. |
| Co-crystallization of impurities. | Attempt recrystallization with a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent (like methanol) and then add a poor solvent (like diethyl ether) to induce precipitation.[5] |
Issue 3: Low yield after recrystallization.
| Potential Cause | Troubleshooting Step |
| The product is too soluble in the chosen recrystallization solvent. | Select a solvent in which the product has high solubility at high temperatures but low solubility at low temperatures. If the product is still too soluble, a solvent/anti-solvent system may be more effective. |
| Using an excessive amount of solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure maximum recovery upon cooling. |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out of solution prematurely. |
Quantitative Data Summary
The following table summarizes the reported yields and purities of this compound from various synthetic methods.
| Starting Materials | Catalyst/Solvent | Yield (%) | Purity (%) (Method) | Reference |
| Phthalonitrile, Ammonia | Sodium Formate / Methanol | 107 | 97.8 (HPLC) | [3] |
| Phthalonitrile, Ammonia | Sodium Hydroxide / Ethanol | 106.1 | 97.1 (HPLC) | [1] |
| Phthalonitrile, Ammonia | Sodium Methoxide / Ethylene Glycol | 106.6 | 98 (HPLC) | [1] |
| Phthalic Anhydride, Urea | Ammonium Molybdate / Dichlorobenzene | >90 | Not Specified | [4] |
Note: Yields reported above 100% in some sources may be due to the presence of residual solvent in the final product.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is a general guideline for the recrystallization of crude this compound.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., methanol, water, or a methanol/diethyl ether mixture)[5]
-
Activated charcoal (optional, for decolorization)
-
Erlenmeyer flasks
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Heating source (e.g., hot plate)
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Filtration apparatus (e.g., Buchner funnel or Hirsch funnel)
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
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(Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Perform a hot filtration to remove the charcoal and any insoluble impurities. It is advisable to pre-heat the filtration funnel to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
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Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Dry the purified crystals, preferably under vacuum, to remove any residual solvent.
Visualizations
General Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
References
- 1. scribd.com [scribd.com]
- 2. Page loading... [guidechem.com]
- 3. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 4. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound | 3468-11-9 [chemicalbook.com]
- 6. This compound CAS#: 3468-11-9 [m.chemicalbook.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. This compound | 3468-11-9 | FD30335 | Biosynth [biosynth.com]
- 9. calpaclab.com [calpaclab.com]
Technical Support Center: Synthesis of 1,3-Diiminoisoindoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diiminoisoindoline (B1677754). This guide focuses on identifying and resolving common side reactions and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method is the reaction of o-phthalonitrile with ammonia (B1221849) in an alcoholic solvent, facilitated by a basic catalyst.[1][2] Another documented route involves the reaction of phthalic anhydride (B1165640) with urea (B33335) in the presence of a catalyst like ammonium (B1175870) molybdate.[3]
Q2: My final product has a greenish tint. What is the likely cause?
A greenish discoloration upon heating or during storage can be an indication of impurity presence or degradation of the this compound.[4] It is crucial to ensure the complete removal of reactants and byproducts during purification.
Q3: What are the typical yields and purity I can expect from the phthalonitrile (B49051) method?
Reported yields for the synthesis from phthalonitrile are often high, with some patents claiming yields exceeding 100% (likely due to residual solvent or impurities) and purity levels around 97% as determined by HPLC.[1][5]
Q4: What are the key safety precautions to consider during the synthesis?
The synthesis involves the use of ammonia gas, which is toxic and corrosive. It is imperative to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction is also conducted at elevated temperatures, so precautions against burns should be taken.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is carried out for the recommended duration (4-6 hours) and within the optimal temperature range (50-60°C).[1][2] |
| Poor quality or insufficient amount of catalyst. | Use a fresh, high-purity catalyst within the specified concentration range (0.01% to 10% of the phthalonitrile mass).[1][2] | |
| Inefficient ammonia gas dispersion. | Ensure vigorous stirring to maximize the contact between the reactants. The rate of ammonia gas flow should also be optimized. | |
| Product is difficult to filter or is an oily substance | Incomplete reaction leading to a mixture of starting materials and product. | Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. |
| Presence of polymeric byproducts. | Consider modifying the reaction temperature or catalyst concentration to minimize polymerization. | |
| Final product shows impurities in NMR or HPLC analysis | Presence of unreacted o-phthalonitrile. | Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion. Recrystallization of the final product can also remove unreacted starting material.[4] |
| Formation of 1-amino-3-iminoisoindoline as a byproduct. | Careful control of ammonia concentration and reaction time may help to minimize the formation of this intermediate. Purification by recrystallization is often effective. | |
| Hydrolysis of the product to phthalimide. | Ensure all reagents and solvents are anhydrous, as the presence of water can lead to the hydrolysis of the imino groups. |
Experimental Protocols
Synthesis of this compound from o-Phthalonitrile
This protocol is based on methodologies described in the patent literature.[1][5]
Materials:
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o-Phthalonitrile
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Anhydrous alcohol (e.g., methanol, ethanol)
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Ammonia gas
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Alkali metal catalyst (e.g., sodium hydroxide, sodium methoxide)
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Reactor with stirring, heating, and gas inlet capabilities
Procedure:
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In a suitable reactor, combine o-phthalonitrile, the alcoholic solvent, and the catalyst. The molar ratio of phthalonitrile to solvent can range from 1:1 to 1:15.[1][2] The catalyst amount is typically 0.01% to 10% by weight of the phthalonitrile.[1][2]
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Stir the mixture to ensure homogeneity.
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Introduce a steady stream of ammonia gas into the reaction mixture. The molar ratio of phthalonitrile to ammonia can vary from 1:0.3 to 1:13.[1][2]
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Heat the reaction mixture to a temperature between 50°C and 60°C.[1][2]
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Maintain the reaction at this temperature with continuous stirring for 4 to 6 hours.[1][2]
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Upon completion, cool the reaction mixture to room temperature.
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The product can be isolated by filtration. In some procedures, the solvent is first removed by distillation before cooling and filtration.[5]
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The crude product can be purified by recrystallization from solvents such as water, methanol, or a methanol/ether mixture.[4]
Visualizing Reaction Pathways and Troubleshooting
Main Synthesis Pathway
Caption: Main reaction pathway for the synthesis of this compound.
Potential Side Reactions
Caption: Potential side reactions in this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound | 3468-11-9 [chemicalbook.com]
- 5. scribd.com [scribd.com]
Technical Support Center: Optimization of 1,3-Diiminoisoindoline Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-diiminoisoindoline (B1677754). Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: From o-Phthalonitrile
This is the most common and direct method for synthesizing this compound.[1] It involves the reaction of o-phthalonitrile with ammonia (B1221849) in the presence of a catalyst.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Action |
| Inactive Catalyst | Ensure the catalyst (e.g., sodium methoxide (B1231860), sodium hydroxide) is fresh and has been stored under appropriate anhydrous conditions. Consider using a different alkali metal or alkali metal compound catalyst.[2] |
| Insufficient Ammonia | Ensure a continuous and sufficient flow of anhydrous ammonia gas throughout the reaction. The molar ratio of o-phthalonitrile to ammonia can range from 1:0.3 to 1:13.[2] |
| Low Reaction Temperature | Maintain the reaction temperature within the optimal range of 50-60°C.[2][3] Temperatures below this range may lead to a sluggish or incomplete reaction. |
| Poor Solvent Quality | Use anhydrous alcohol solvents such as methanol (B129727) or ethanol. Water content in the solvent can lead to the formation of byproducts. |
| Impure o-Phthalonitrile | Use high-purity o-phthalonitrile. Impurities can interfere with the catalytic cycle and lead to side reactions. |
Issue 2: Product Contamination and Discoloration
| Possible Cause | Troubleshooting Action |
| Presence of Phthalocyanine (B1677752) Byproducts | High reaction temperatures or prolonged reaction times can promote the tetramerization of this compound to form intensely colored phthalocyanine compounds. Adhere strictly to the recommended reaction time of 4-6 hours.[2][3] |
| Hydrolysis to Phthalimide (B116566) | Exposure of the reaction mixture or the final product to water can cause hydrolysis to phthalimide. Ensure anhydrous conditions during the reaction and work-up. |
| Oxidation | The product can be susceptible to oxidation, leading to discoloration. Work-up and isolation should be performed promptly after the reaction is complete. Consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | The presence of unreacted o-phthalonitrile can be a source of impurity. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion. |
Route 2: From Phthalic Anhydride (B1165640)
This route involves a multi-step synthesis, typically starting with the formation of phthalimide, followed by reaction with urea (B33335) and a catalyst.[4]
Issue 1: Low Yield in Phthalimide Formation (Step 1)
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | Ensure the reaction temperature is sufficiently high (around 132°C) to drive the dehydration reaction to completion.[4] |
| Suboptimal Urea Ratio | The molar ratio of phthalic anhydride to urea is crucial. A common ratio to start with is 7:3.[4] |
| Inefficient Water Removal | Efficient removal of water formed during the reaction is necessary to shift the equilibrium towards the product. |
Issue 2: Low Yield of this compound (Step 2)
| Possible Cause | Troubleshooting Action |
| Inactive Catalyst | Ammonium (B1175870) molybdate (B1676688) is a common catalyst for this step. Ensure its quality and appropriate loading. |
| Insufficient Temperature | This step requires high temperatures, typically above 150°C, to proceed efficiently.[4] |
| Poor Quality of Intermediates | Ensure the phthalimide intermediate is of high purity before proceeding to the next step. |
| Side Reactions | The high temperatures can lead to the formation of various side products. Careful control of the reaction temperature and time is critical. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, from o-phthalonitrile or phthalic anhydride?
A1: The choice of synthetic route depends on several factors. The o-phthalonitrile route is a more direct, one-step process that often results in higher purity and yield under milder conditions.[1][5] However, o-phthalonitrile can be more expensive than phthalic anhydride. The phthalic anhydride route is a multi-step process requiring higher temperatures but utilizes less expensive starting materials.[4]
Q2: What is the role of the catalyst in the o-phthalonitrile route?
A2: The alkali metal or alkali metal compound catalyst acts as a base to deprotonate the initial ammonia adduct to the nitrile group, initiating the cyclization reaction. A variety of catalysts can be used, including sodium hydroxide (B78521), sodium methoxide, and other alkali metal salts.[2]
Q3: What are the most common solvents for the o-phthalonitrile route, and how do they compare?
A3: Anhydrous alcohols, such as methanol and ethanol, are the most common solvents.[2][3] The choice of alcohol can influence the solubility of the reactants and the reaction rate. Methanol is often preferred due to its polarity and ability to dissolve ammonia well.
Q4: How can I effectively purify the crude this compound?
A4: The crude product can be purified by recrystallization from a suitable solvent, such as water or a methanol/ether mixture.[6] It is important to perform the purification promptly to avoid degradation of the product. The product can also be isolated by cooling the reaction mixture and filtering the precipitate.[2]
Q5: My final product is a greenish color instead of off-yellow. What is the cause?
A5: A greenish tint often indicates the presence of phthalocyanine impurities, which are intensely colored. This is typically a result of the reaction temperature being too high or the reaction time being too long, causing the tetramerization of the this compound product.
Q6: Can I use aqueous ammonia instead of anhydrous ammonia gas for the o-phthalonitrile route?
A6: It is highly recommended to use anhydrous ammonia gas. The presence of water can lead to the hydrolysis of the nitrile groups in the starting material and the imino groups in the product, resulting in the formation of phthalimide and other unwanted byproducts, which will lower the yield and purity of the desired product.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Formation
| Parameter | Route 1: From o-Phthalonitrile | Route 2: From Phthalic Anhydride |
| Starting Material | o-Phthalonitrile | Phthalic Anhydride |
| Key Reagents | Ammonia, Alkali Metal Catalyst | Urea, Ammonium Nitrate (B79036), Ammonium Molybdate |
| Solvent | Alcohols (e.g., Methanol, Ethanol) | High-boiling solvents (e.g., Xylene, Dichlorobenzene) |
| Reaction Temperature | 50-60°C[2][3] | >150°C[4] |
| Reaction Time | 4-6 hours[2][3] | Longer, multi-step process |
| Reported Yield | Up to 107%[5] | >90%[4] |
| Reported Purity | 97-97.6%[5] | High |
| Advantages | Direct, high purity, milder conditions | Inexpensive starting materials |
| Disadvantages | More expensive starting material | Multi-step, harsh conditions |
Experimental Protocols
Protocol 1: Synthesis of this compound from o-Phthalonitrile
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, add o-phthalonitrile (1 molar equivalent) and anhydrous methanol (solvent).
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.05 molar equivalents).
-
Ammonia Gas Inlet: Bubble anhydrous ammonia gas through the stirred solution.
-
Heating: Heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
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Isolation: Collect the solid product by filtration and wash it with a small amount of cold methanol.
-
Purification: The crude product can be further purified by recrystallization from water or a methanol/ether mixture.
Protocol 2: Synthesis of this compound from Phthalic Anhydride
Step 1: Synthesis of Phthalimide
-
In a suitable reaction vessel, mix phthalic anhydride (1 molar equivalent) and urea (e.g., 0.43 molar equivalents) in a high-boiling solvent such as xylene.[4]
-
Heat the mixture to approximately 132°C and maintain for about 30 minutes.[4]
-
After the reaction is complete, cool the mixture and isolate the solid phthalimide by filtration.
Step 2: Synthesis of this compound
-
In a separate reaction vessel, combine the prepared phthalimide (1 molar equivalent), urea (3 molar equivalents), ammonium nitrate (1.24 molar equivalents), and a catalytic amount of ammonium molybdate in a high-boiling solvent like dichlorobenzene.[4]
-
Heat the mixture to over 150°C for at least 2 hours.[4]
-
After the reaction, cool the mixture and add water to precipitate the crude product.
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The crude product is then neutralized with a base (e.g., sodium hydroxide solution) to yield this compound.
-
Isolate the final product by filtration and dry appropriately.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 4. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. This compound | 3468-11-9 | FD30335 | Biosynth [biosynth.com]
Preventing polymerization during 1,3-Diiminoisoindoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,3-diiminoisoindoline (B1677754). The primary focus is on preventing undesired polymerization during the synthesis, a common challenge that can significantly impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
A1: this compound is a crucial chemical intermediate, primarily used in the synthesis of phthalocyanine (B1677752) pigments and dyes.[1] Its high reactivity also makes it a valuable precursor for various heterocyclic compounds in medicinal chemistry and materials science. A controlled and efficient synthesis is vital for obtaining high-purity downstream products.
Q2: What are the common starting materials for this compound synthesis?
A2: The most prevalent laboratory and industrial methods for synthesizing this compound start from either o-phthalonitrile or phthalic anhydride (B1165640).[2][3] The o-phthalonitrile route typically involves a reaction with ammonia (B1221849) in an alcohol solvent, often with a basic catalyst.[3] The phthalic anhydride method involves a reaction with urea (B33335) and a catalyst, which proceeds through a phthalimide (B116566) intermediate.[2]
Q3: What are the typical signs of polymerization during the synthesis?
A3: Unwanted polymerization during the synthesis of this compound can manifest in several ways:
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Formation of insoluble materials: The appearance of intractable, often colored, solids that are insoluble in the reaction solvent or common organic solvents.
-
Low yield of the desired product: A significant portion of the starting material is converted into high molecular weight byproducts instead of this compound.
-
Difficulty in product isolation and purification: The presence of polymeric impurities can make the filtration and crystallization of the desired product challenging.
-
Inconsistent reaction outcomes: High variability in yield and purity between batches, even under seemingly identical conditions.
Q4: Can the this compound product itself contribute to polymerization?
A4: Yes, research suggests that this compound can act as a catalyst for the polymerization of phthalonitrile (B49051) resins.[4] This implies that the accumulation of the product under certain conditions, particularly at elevated temperatures, could potentially catalyze further reactions leading to the formation of oligomeric or polymeric species.
Troubleshooting Guide: Preventing Polymerization
This guide addresses specific issues that may lead to polymerization during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting and Prevention Strategies |
| Low Yield and Formation of Insoluble Byproducts | Excessive Reaction Temperature: High temperatures can promote side reactions and thermal decomposition, leading to the formation of polymeric materials. The synthesis of this compound is often exothermic, and poor temperature control can lead to hotspots in the reaction mixture. | Maintain Strict Temperature Control: For the reaction of o-phthalonitrile with ammonia, maintain the reaction temperature between 50-60°C.[3] Use a temperature-controlled reaction vessel and ensure efficient stirring to dissipate heat effectively. |
| Inappropriate Reaction Medium: Solid-phase or highly concentrated reactions can be unstable and prone to uncontrolled polymerization.[2] | Utilize an Appropriate Solvent: The use of an alcohol solvent, such as ethanol (B145695) or methanol, is recommended to ensure a homogeneous reaction mixture and to help control the reaction temperature.[3] | |
| Prolonged Reaction Time: Extended reaction times can increase the likelihood of side reactions and the formation of polymeric byproducts. | Optimize Reaction Duration: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. For the o-phthalonitrile method, reaction times of 4-6 hours are typically sufficient.[3] | |
| Product Contamination with Polymeric Impurities | Catalyst Issues: An incorrect choice or concentration of catalyst can lead to uncontrolled reactivity. | Select an Appropriate Catalyst and Concentration: For the o-phthalonitrile route, alkali metal compounds like sodium hydroxide (B78521) are effective catalysts. The catalyst concentration should be optimized, typically in the range of 0.01% to 10% by mass of the o-phthalonitrile.[3] |
| Impurities in Starting Materials: The presence of impurities in the o-phthalonitrile or other reagents can initiate or accelerate polymerization. | Ensure High Purity of Reactants: Use high-purity o-phthalonitrile and other reagents. If necessary, purify the starting materials before use. | |
| Difficulty in Product Purification | Co-precipitation of Product and Polymer: Polymeric impurities can co-precipitate with the desired this compound, making purification by simple filtration or crystallization ineffective. | Optimize Product Isolation: After the reaction, promptly cool the mixture and filter to collect the product. Washing the crude product with a suitable solvent can help remove some of the polymeric impurities. Recrystallization from a suitable solvent may be necessary to achieve high purity. |
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Synthesis from o-Phthalonitrile
| Parameter | Recommended Range | Source |
| Starting Material | o-Phthalonitrile | [3] |
| Reagent | Ammonia (gas) | [3] |
| Solvent | Alcohol (e.g., Ethanol, Methanol) | [3] |
| Catalyst | Alkali metal or alkali metal compound (e.g., NaOH) | [3] |
| Catalyst Loading | 0.01 - 10% (by mass of o-phthalonitrile) | [3] |
| Reaction Temperature | 50 - 60 °C | [3] |
| Reaction Time | 4 - 6 hours | [3] |
| Molar Ratio (o-phthalonitrile:solvent) | 1:1 to 1:15 | [3] |
| Molar Ratio (o-phthalonitrile:ammonia) | 1:0.3 to 1:13 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from o-Phthalonitrile
This protocol is based on a commonly cited method for the synthesis of this compound.[3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add o-phthalonitrile and the alcohol solvent (e.g., ethanol).
-
Catalyst Addition: Add the alkali metal catalyst (e.g., sodium hydroxide) to the mixture.
-
Ammonia Introduction: While stirring, bubble ammonia gas through the mixture.
-
Heating: Gently heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
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Purification: Collect the solid product by filtration and wash it with a small amount of cold solvent. The crude product can be further purified by recrystallization.
Mandatory Visualizations
Caption: Reaction pathway for this compound synthesis and potential polymerization.
Caption: Troubleshooting workflow for preventing polymerization in this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 4. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07581G [pubs.rsc.org]
Common impurities in 1,3-Diiminoisoindoline and their removal
Welcome to the technical support center for 1,3-Diiminoisoindoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Common impurities in this compound often stem from the starting materials, side reactions, or subsequent decomposition. These can include:
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Unreacted o-phthalonitrile: The primary starting material for many syntheses.
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Phthalocyanine (B1677752): A highly colored macrocyclic byproduct that can form, especially at elevated temperatures.
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Ammonia and amine salts: Residual reagents and byproducts from the reaction.
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Catalyst residues: Depending on the synthetic route, catalysts such as alkali metals or their salts may be present.[1][2]
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Solvent residues: Residual solvents from the reaction or purification steps (e.g., methanol (B129727), ethanol).
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Decomposition products: this compound can be unstable under certain conditions, leading to various degradation products.
Q2: My this compound product has a greenish or bluish tint. What is the likely cause and how can I remove it?
A2: A greenish or bluish tint is a strong indicator of phthalocyanine impurity. Phthalocyanines are intensely colored compounds that can form as byproducts during the synthesis of this compound. Removal can be achieved through recrystallization.
Q3: What is the recommended method for purifying crude this compound?
A3: The most commonly cited method for purifying this compound is recrystallization.[3] Suitable solvent systems include water, methanol, or a mixture of methanol and diethyl ether, often with the use of charcoal to remove colored impurities.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Ensure reaction parameters (temperature, time, catalyst concentration) are optimized.[1][2] Consider extending the reaction time or increasing the temperature cautiously. |
| Product loss during workup. | Minimize transfers and ensure complete precipitation before filtration. Use ice-cold solvent for washing to reduce solubility losses. | |
| Product is off-white, yellow, or tan | Presence of minor impurities or slight decomposition. | A single recrystallization from methanol or water should yield off-yellow crystals.[3] |
| Product is green or blue | Phthalocyanine contamination. | Perform recrystallization, possibly with the addition of activated charcoal, to remove the colored impurity. |
| Poor solubility in subsequent reactions | Presence of insoluble impurities. | Filter the crude product solution before recrystallization. Ensure the final product is thoroughly dried. |
| Inconsistent analytical data (NMR, IR, MS) | Presence of multiple impurities. | A multi-step purification approach may be necessary, such as an initial solvent wash followed by recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot methanol. The solution may appear colored depending on the level of impurities.
-
Decolorization (Optional): If the solution is significantly colored (e.g., green or blue), add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) to the hot solution.
-
Hot Filtration (if charcoal is used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation. Colorless prisms should form.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Recrystallization from a Mixed Solvent System (Methanol/Diethyl Ether)
-
Dissolution: Dissolve the crude product in a minimal amount of warm methanol.
-
Precipitation: Slowly add diethyl ether to the methanolic solution with gentle swirling until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to stand undisturbed at room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a cold methanol/diethyl ether mixture, and dry under vacuum.
Impurity Removal Workflow
References
Technical Support Center: Industrial Synthesis of 1,3-Diiminoisoindoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,3-diiminoisoindoline (B1677754).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the industrial synthesis of this compound?
A1: The two main routes for industrial-scale synthesis are the phthalonitrile (B49051) method and the phthalic anhydride (B1165640)/urea (B33335) method.[1] The phthalonitrile method involves the reaction of ortho-phthalonitrile with ammonia (B1221849) in the presence of a catalyst.[2][3] The phthalic anhydride/urea method proceeds by first synthesizing phthalimide (B116566) from phthalic anhydride and urea, which is then converted to this compound.[1][4]
Q2: What are the key advantages and disadvantages of each synthesis method?
A2: The phthalonitrile method can offer high yields and a relatively simple process.[2][5] However, it may face challenges related to the availability and cost of the starting material, phthalonitrile.[1] The phthalic anhydride/urea method utilizes more readily available starting materials but can be a multi-step process with potential for unstable reactions if not properly controlled.[1]
Q3: What are common catalysts used in the phthalonitrile method?
A3: Alkali metals or their compounds are commonly used as catalysts.[2] These can include inorganic alkali metal salts (e.g., sodium carbonate, sodium bicarbonate), alkali metal hydroxides (e.g., sodium hydroxide), or organic alkali metal salts (e.g., sodium formate, sodium acetate (B1210297), sodium methoxide).[3][5]
Q4: What solvents are suitable for the synthesis of this compound?
A4: For the phthalonitrile method, alcohol solvents with fewer than 10 carbon atoms, such as methanol, ethanol (B145695), or ethylene (B1197577) glycol, are typically used.[3][5] In the phthalic anhydride/urea method, solvents like xylene, dichlorobenzene, or mixed solvent systems such as methyl acetate and ethanol can be employed.[1]
Q5: What are the expected yields and purity for the synthesis of this compound?
A5: The phthalonitrile method has been reported to achieve yields of over 106% (likely due to the mass gain from nitrogen incorporation) with a purity of up to 97.6% as determined by HPLC.[5] The phthalic anhydride/urea method can achieve yields of 90% or higher.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature within the recommended range.[6] |
| Suboptimal Catalyst Amount: Incorrect catalyst loading can lead to a slower reaction rate. | Optimize the catalyst concentration. For the phthalonitrile method, the catalyst amount typically ranges from 0.01% to 10% of the mass of ortho-phenylenedinitrile.[2][3] | |
| Poor Mixing: Inefficient mixing in large reactors can lead to localized concentration gradients and reduced reaction rates.[7] | Ensure adequate agitation is maintained throughout the reaction. For large-scale reactors, consider the impeller design and speed. | |
| Formation of Impurities | Side Reactions: Over-reduction or other side reactions can occur, especially at elevated temperatures.[6] | Maintain strict temperature control. The reaction temperature for the phthalonitrile method is typically between 50°C and 60°C.[2][5] |
| Impurity-Driven Decomposition: Certain impurities can catalyze the decomposition of the product. | Purify intermediates to remove problematic impurities before proceeding to the next step.[7] | |
| Atmospheric Oxidation: The isoindole ring system can be prone to oxidation.[7] | Conduct the reaction and work-up under an inert atmosphere, such as nitrogen or argon.[7] | |
| Difficulties in Product Isolation and Purification | High Polarity and Water Solubility: The product can be challenging to extract from aqueous solutions. | Consider using continuous liquid-liquid extraction or salting out the aqueous phase to improve extraction efficiency.[6] |
| Product Instability: The product may be unstable under certain pH or temperature conditions. | Handle the product at low temperatures and under neutral pH conditions whenever possible.[6] | |
| Co-elution with Impurities during Chromatography: Polar impurities may be difficult to separate from the polar product. | If using column chromatography, consider a polar stationary phase with a carefully selected mobile phase and gradient elution.[6] For industrial scale, crystallization is often a more practical purification method.[7] |
Experimental Protocols
Phthalonitrile Method
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and gas inlet, add the alcohol solvent (e.g., methanol, ethanol).
-
Reactant and Catalyst Addition: Add ortho-phenylenedinitrile and the catalyst (e.g., sodium formate, sodium hydroxide) to the solvent. The molar ratio of ortho-phenylenedinitrile to solvent can range from 1:1 to 1:15.[2] The catalyst amount can be between 0.01% and 10% of the mass of the ortho-phenylenedinitrile.[2][3]
-
Ammonia Introduction: With stirring, introduce ammonia gas into the mixture. The molar ratio of ortho-phenylenedinitrile to ammonia can be between 1:0.3 and 1:13.[2][3]
-
Reaction: Heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours.[2][5]
-
Work-up: After the reaction is complete, cool the reaction mixture. The product can be isolated by filtration.[2] The solvent can be distilled off and recycled.[5]
Phthalic Anhydride/Urea Method
-
Phthalimide Synthesis:
-
Add phthalic anhydride and urea to a reactor with a suitable solvent (e.g., xylene). A typical molar ratio is 7:3 (phthalic anhydride to urea).[1]
-
Heat the mixture to approximately 132°C and maintain for about 30 minutes.[1][4]
-
After water separation, evaporate the solvent. The solid phthalimide is obtained upon cooling and filtration.[1][4]
-
-
Conversion to this compound:
-
In a separate reactor, add the synthesized phthalimide, urea, ammonium (B1175870) nitrate (B79036), and a catalyst like ammonium molybdate (B1676688) to a solvent (e.g., dichlorobenzene). A representative molar ratio is 100:300:124:1 (phthalimide:urea:ammonium nitrate:ammonium molybdate).[1]
-
Heat the mixture to above 150°C and react for 2 hours.[1]
-
After the reaction, evaporate the solvent.
-
Cool the residue to below 110°C and add water.
-
Further cool the mixture and isolate the wet product nitrate by filtration.
-
The wet product is then treated with an aqueous base (e.g., 30% sodium hydroxide) to yield this compound.[1]
-
Quantitative Data Summary
Table 1: Reaction Parameters for the Phthalonitrile Method
| Parameter | Value | Reference |
| Reactants | o-Phthalonitrile, Ammonia | [2][3] |
| Solvent | Alcohols (e.g., Methanol, Ethanol) | [3][5] |
| Catalyst | Alkali metals or compounds (e.g., Sodium Formate, NaOH) | [2][5] |
| Reaction Temperature | 50 - 60 °C | [2][5] |
| Reaction Time | 4 - 6 hours | [2][5] |
| Molar Ratio (Phthalonitrile:Solvent) | 1:1 to 1:15 | [2][3] |
| Molar Ratio (Phthalonitrile:Ammonia) | 1:0.3 to 1:13 | [2][3] |
| Catalyst Loading (% of Phthalonitrile mass) | 0.01 - 10% | [2][3] |
| Yield | >106% | [5] |
| Purity (HPLC) | ~97.5% | [5] |
Table 2: Reaction Parameters for the Phthalic Anhydride/Urea Method
| Parameter | Value | Reference |
| Starting Materials | Phthalic Anhydride, Urea, Ammonium Nitrate | [1][4] |
| Catalyst | Ammonium Molybdate | [1] |
| Solvent (Phthalimide Synthesis) | Xylene, Dichlorobenzene, Ethyl Acetate/Benzene | [1] |
| Solvent (Conversion to Product) | Dichlorobenzene, Toluene/Methanol | [1] |
| Temperature (Phthalimide Synthesis) | ~132 °C | [1][4] |
| Temperature (Conversion to Product) | >150 °C | [1] |
| Yield | ≥90% | [1] |
Visualizations
Caption: Workflow for the synthesis of this compound via the phthalonitrile method.
References
- 1. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [guidechem.com]
- 3. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low conversion rates of phthalonitrile to 1,3-Diiminoisoindoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of 1,3-Diiminoisoindoline (B1677754) from phthalonitrile (B49051).
Troubleshooting Guide: Low Conversion Rates
Low yields of this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Initial Checks & Common Problems
Question: My reaction has resulted in a low yield of this compound. What are the first things I should check?
Answer: Start by verifying the following critical parameters:
-
Reagent Purity: Impurities in the starting phthalonitrile can significantly hinder the reaction. Ensure the purity of your starting material.
-
Solvent Quality: The presence of water in the alcohol solvent can lead to the formation of byproducts. Use anhydrous solvents for the best results.
-
Ammonia (B1221849) Gas Flow: A consistent and adequate flow of ammonia gas is crucial for the reaction to proceed to completion. Ensure your gas delivery system is functioning correctly.
-
Reaction Temperature: The reaction is temperature-sensitive. Maintain a stable temperature within the recommended range of 50-60°C.[1][2][3]
Optimizing Reaction Conditions
Question: I've confirmed my reagents and setup are in order, but the yield is still low. How can I optimize the reaction conditions?
Answer: Fine-tuning the reaction parameters can significantly improve conversion rates. Refer to the following table for recommended ranges and consider a systematic optimization of each variable.
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 50 - 60 °C | Temperatures outside this range can lead to incomplete reaction or byproduct formation.[1][2][3] |
| Reaction Time | 4 - 6 hours | Monitor the reaction progress by thin-layer chromatography to determine the optimal time.[1][4] |
| Catalyst Loading | 0.01 - 10% (w/w of phthalonitrile) | The optimal catalyst amount can vary depending on the specific catalyst used.[1] |
| Phthalonitrile:Solvent Molar Ratio | 1:1 to 1:15 | Higher solvent ratios can help with solubility but may require longer reaction times.[1][3] |
| Phthalonitrile:Ammonia Molar Ratio | 1:0.3 to 1:13 | A sufficient excess of ammonia is generally required to drive the reaction forward.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in this reaction?
A1: The catalyst, typically an alkali metal or an alkali metal compound (e.g., sodium hydroxide, sodium formate, sodium methoxide), acts as a base to facilitate the nucleophilic attack of ammonia on the nitrile groups of phthalonitrile.[1][2]
Q2: Can I use a different solvent?
A2: While alcoholic solvents like methanol (B129727) and ethanol (B145695) are most commonly used, other solvents such as ethylene (B1197577) glycol have also been reported.[1] The choice of solvent can affect reaction time and product solubility.
Q3: My product has a greenish tint. What does this indicate?
A3: A greenish tint upon heating can be a characteristic of this compound and its salts.[5] However, significant color changes may also indicate the presence of impurities. Purification by recrystallization is recommended.
Q4: How can I purify the final product?
A4: The product can be purified by cooling the reaction mixture and filtering to collect the crude product. Further purification can be achieved by recrystallization from solvents such as water, methanol, or a methanol/diethyl ether mixture.[5]
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, an alternative route involves the reaction of phthalimide (B116566) with urea (B33335) and ammonium (B1175870) nitrate (B79036) in the presence of a catalyst like ammonium molybdate.[6][7]
Visualizing the Process
Reaction Pathway
The following diagram illustrates the chemical transformation of phthalonitrile to this compound.
Caption: Reaction pathway from phthalonitrile to this compound.
Experimental Workflow
This workflow outlines the key steps in the synthesis and purification of this compound.
References
- 1. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 3468-11-9 [chemicalbook.com]
- 6. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
Stability issues of 1,3-Diiminoisoindoline under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,3-diiminoisoindoline (B1677754) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a reactive intermediate and should be handled with care. Its stability is influenced by temperature, pH, light, and the presence of air and moisture. For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light, in a cool and dry place.
Q2: What are the signs of decomposition of this compound?
A2: A noticeable color change is a primary indicator of decomposition. The compound, which is typically off-yellow, may turn green upon heating. The appearance of new, unidentifiable peaks in analytical data (e.g., HPLC, NMR) also suggests degradation.
Q3: Is this compound sensitive to air and moisture?
A3: Yes, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and to use dry solvents. While direct data on the hygroscopicity of the parent compound is limited, related substituted compounds are known to be extremely hygroscopic. Storage recommendations to "keep dry" and in a "close container well" further suggest sensitivity to moisture and air.
Q4: Can I purify this compound by recrystallization?
A4: Yes, purification can be achieved by crystallization from water, methanol (B129727), or a mixture of methanol and diethyl ether. This indicates at least short-term stability in these protic solvents.
Troubleshooting Guides
Issue 1: Unexpected Color Change in a Reaction Mixture
| Symptom | Possible Cause | Troubleshooting Steps |
| The reaction mixture containing this compound turns green or another unexpected color. | Thermal Decomposition: The compound is known to turn green upon heating. | - Monitor the reaction temperature closely and ensure it does not exceed the known stability limits of the compound. - Consider running the reaction at a lower temperature if the protocol allows. |
| pH-related Instability: The compound may be unstable at the pH of your reaction medium. | - Measure the pH of the reaction mixture. - If possible, adjust the pH to a more neutral range. - If acidic or basic conditions are required, minimize the reaction time. | |
| Oxidation: The compound may be reacting with atmospheric oxygen. | - Ensure all solvents are properly degassed. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Low Yield or Incomplete Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| The reaction yield is significantly lower than expected, or starting material remains. | Degradation of this compound: The compound may have degraded before or during the reaction. | - Check the purity of the starting material before use. - Follow the handling and storage recommendations to prevent degradation from air and moisture. - Add the this compound to the reaction mixture at a later stage if possible to minimize its exposure to harsh conditions. |
| Solvent Incompatibility: The chosen solvent may be reacting with the compound. | - While stable for crystallization in methanol and water, long-term stability in all solvents is not guaranteed. - If using a new solvent system, perform a small-scale stability test by dissolving the compound in the solvent and monitoring for degradation over time. |
Stability Data Summary
| Condition | Observation | Data Summary | Source |
| Thermal Stability | Decomposes upon melting. | Melting point: ~197 °C (decomposes). Emits toxic NOx fumes upon decomposition. | |
| Color change on heating. | Turns green upon heating. Its monohydrochloride and dihydrochloride (B599025) salts also turn green at 300-301°C and 326-328°C, respectively. | ||
| pH Stability | Reacts with acid. | Reacts with hydrochloric acid. | |
| Solvent Stability | Stable for crystallization. | Can be crystallized from water, methanol, and methanol/diethyl ether. | |
| Air/Moisture Stability | Recommended storage conditions. | Store in a well-closed, dry container. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability
-
Place a small, accurately weighed sample of this compound into a differential scanning calorimetry (DSC) pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (nitrogen).
-
Record the heat flow as a function of temperature to determine the melting point and decomposition temperature.
-
For qualitative assessment, a small sample can be heated on a hot stage microscope, and any color changes can be observed and noted at corresponding temperatures.
Protocol 2: General Procedure for Assessing pH Stability (Hydrolysis)
-
Prepare buffer solutions at various pH values (e.g., pH 2, 5, 7, 9, 12).
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for analysis (e.g., by HPLC-UV).
-
Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
At various time points, withdraw an aliquot from each solution, quench any reaction if necessary, and analyze the concentration of the remaining this compound by HPLC.
-
Plot the concentration versus time to determine the rate of degradation at each pH.
Visualizations
Caption: Troubleshooting logic for stability issues.
Caption: Workflow for assessing pH stability.
Technical Support Center: 1,3-Diiminoisoindoline Synthesis and Work-up
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of work-up procedures for 1,3-diiminoisoindoline (B1677754). It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method involves the reaction of o-phthalonitrile with ammonia (B1221849) in an alcohol-based solvent, typically catalyzed by a base.[1] This approach is favored for its relatively high yields and straightforward procedure.[2][3]
Q2: What are the typical reaction conditions for the synthesis of this compound from o-phthalonitrile?
A2: The reaction is generally carried out by heating a mixture of o-phthalonitrile and a catalyst in an alcohol solvent (such as methanol (B129727) or ethanol) to a temperature of 50-60°C for 4 to 6 hours while introducing ammonia gas.[2][4]
Q3: How is the crude this compound product typically isolated from the reaction mixture?
A3: The standard work-up procedure involves cooling the reaction mixture after the reaction is complete. The solid product precipitates out of the solution and is then collected by filtration.[1][2] The collected solid should be washed with a cold solvent to remove residual impurities.[1]
Q4: What is the recommended method for purifying crude this compound?
A4: Recrystallization is the most common purification method. Solvents such as methanol or a mixture of methanol and diethyl ether, sometimes with the addition of charcoal to remove colored impurities, are effective for obtaining high-purity crystals.[5]
Q5: What are the key physical properties of this compound?
A5: this compound typically appears as off-yellow or pale yellow crystals.[5] It has a melting point of approximately 197°C, at which it decomposes.[5][6] The compound is slightly soluble in methanol and DMSO.[5]
Experimental Protocols
Synthesis of this compound from o-Phthalonitrile
Materials:
-
o-Phthalonitrile
-
Methanol (or Ethanol)
-
Sodium Hydroxide (or other alkali metal catalyst)
-
Ammonia gas
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube
-
Condenser
-
Heating mantle
Procedure:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a condenser.
-
Add o-phthalonitrile and methanol to the flask. The molar ratio of o-phthalonitrile to the solvent can range from 1:1 to 1:15.[1]
-
Add a catalytic amount of an alkali metal compound, such as sodium hydroxide, corresponding to 0.01% to 10% of the mass of the o-phthalonitrile.[1]
-
Begin stirring the mixture and bubble ammonia gas through the solution. The molar ratio of o-phthalonitrile to ammonia can vary from 1:0.3 to 1:13.[1]
-
Heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Isolate the solid product by filtration, wash with cold methanol, and dry to obtain crude this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | o-Phthalonitrile | [1] |
| Solvent | Methanol or Ethanol | [1][2] |
| Catalyst | Alkali metal or alkali metal compound | [2][4] |
| Reaction Temperature | 50-60 °C | [2][4] |
| Reaction Time | 4-6 hours | [2][4] |
| Product Yield | Up to 107% (crude) | [2][3] |
| Product Purity | 97-97.8% (HPLC) | [2] |
| Melting Point | ~197 °C (decomposes) | [5][6] |
| Appearance | Off-yellow to pale yellow crystals | [5] |
Troubleshooting Guide
Problem 1: Low Product Yield
-
Question: My yield of this compound is significantly lower than expected. What are the potential causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time is at least 4-6 hours and the temperature is maintained at 50-60°C.
-
Insufficient Ammonia: A continuous and sufficient flow of ammonia gas is crucial. Check your gas inlet and flow rate. The molar ratio of phthalonitrile (B49051) to ammonia should be optimized within the 1:0.3 to 1:13 range.[2]
-
Catalyst Inactivity: The alkali metal catalyst may be old or inactive. Use a fresh batch of catalyst.
-
Product Loss During Work-up: The product has slight solubility in the alcohol solvent. Ensure the reaction mixture is sufficiently cooled before filtration to minimize loss. Use a minimal amount of cold solvent for washing the precipitate.
-
Problem 2: Product is Highly Colored or Impure
-
Question: The isolated product is dark or appears to have significant impurities. How can I improve the purity?
-
Answer:
-
Side Reactions: Overheating or extended reaction times can lead to the formation of colored byproducts. Adhere strictly to the recommended reaction temperature and time.
-
Purification: For colored impurities, perform recrystallization using methanol or a methanol/diethyl ether mixture.[5] The addition of a small amount of activated charcoal during recrystallization can help adsorb colored impurities. The solution should be filtered while hot to remove the charcoal.[7]
-
Starting Material Purity: Ensure the o-phthalonitrile used is of high purity, as impurities in the starting material will carry through to the product.
-
Problem 3: Difficulty with Product Filtration
-
Question: The precipitated product is very fine and difficult to filter, leading to clogging of the filter paper. What can be done?
-
Answer:
-
Crystallization Rate: Rapid cooling can lead to the formation of very small crystals. Allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath to encourage the growth of larger crystals that are easier to filter.
-
Filter Aid: Consider using a filter aid such as Celite to improve the filtration of fine particles.
-
Centrifugation: As an alternative to filtration, the product can be isolated by centrifugation, followed by decanting the supernatant liquid.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound work-up procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 3468-11-9 [chemicalbook.com]
- 6. This compound 97 3468-11-9 [sigmaaldrich.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Comparative Guide to Phthalocyanine Precursors: 1,3-Diiminoisoindoline vs. Phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phthalocyanines, a class of macrocyclic compounds with broad applications in materials science, medicine, and catalysis, relies on the selection of appropriate precursors. Among the most common starting materials are 1,3-diiminoisoindoline (B1677754) and phthalonitrile (B49051). The choice between these two precursors can significantly influence reaction conditions, yield, purity of the final product, and overall efficiency of the synthesis. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
At a Glance: Key Performance Indicators
| Feature | This compound | Phthalonitrile |
| Typical Yield | Good to High | High (often >90%)[1] |
| Purity of Product | Generally Good | High[1] |
| Reaction Conditions | Milder than phthalonitrile cyclotetramerization[1] | Milder than phthalic anhydride (B1165640) method; often requires a strong base[1] |
| Key Advantages | Pre-formed intermediate allows for a more controlled final reaction step.[1] | High purity and yield of the final product.[1] |
| Key Disadvantages | Requires an additional synthetic step from phthalonitrile.[1] | Can be more expensive than other precursors like phthalic anhydride.[1] |
Synthesis Pathways and Logical Relationships
The synthesis of phthalocyanines from both precursors involves a cyclotetramerization reaction. The following diagrams illustrate the general reaction schemes.
Caption: General synthesis routes for metal phthalocyanines.
Experimental Protocols
The following are representative experimental protocols for the synthesis of copper (II) phthalocyanine using both precursors.
Synthesis of Copper (II) Phthalocyanine from this compound
This method takes advantage of the pre-formed isoindoline (B1297411) structure, generally allowing for milder reaction conditions.
Materials:
-
This compound
-
Anhydrous Cupric Chloride (CuCl₂)
-
Ethylene Glycol Monoethyl Ether
Procedure:
-
A mixture of 34.8 parts by weight of this compound and 5.4 parts by weight of anhydrous cupric chloride is added to 200 parts by weight of dry ethylene glycol monoethyl ether.[1]
-
The resulting slurry is heated to 80°C and maintained at this temperature for 90 minutes.[1] Ammonia is evolved during the reaction.[1]
-
The reaction mixture is then filtered to remove any insoluble impurities.[1]
-
The filtrate is added to 2000 parts of cold water, which causes the precipitation of a yellow-brown solid.[1]
-
The solid product is collected by filtration, washed with water, and dried at room temperature.[1]
Caption: Experimental workflow for CuPc from this compound.
Synthesis of Copper (II) Phthalocyanine from Phthalonitrile
This is a common and direct method, often employing a strong, non-nucleophilic base to facilitate the cyclotetramerization.
Materials:
-
Phthalonitrile
-
Anhydrous Copper (II) Chloride (CuCl₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
-
Diglyme (B29089) (bis(2-methoxyethyl) ether)
Procedure:
-
In a round-bottomed flask, combine phthalonitrile (3.2 g, 25 mmol), anhydrous copper(II) chloride (2.0 g, 16 mmol), DBN (2.5 g, 20 mmol), and diglyme (10 mL).[2]
-
Heat the mixture until the solvent boils (approximately 160°C) and then continue to heat under reflux for about 2 hours.[2]
-
After cooling, pour the contents into a beaker of water and briefly bring the water to a boil to dissolve any unreacted copper compounds, then cool.[2]
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the base.[2]
-
Vacuum filter the solution to remove the precipitated base and collect the blue copper phthalocyanine powder.[2]
-
If the product is a brown solid, it can be purified by dissolving in concentrated sulfuric acid, followed by precipitation on crushed ice, filtration, and washing with hot water before drying.[2]
Caption: Experimental workflow for CuPc synthesis from phthalonitrile.
Discussion and Comparison
Reaction Mechanism and Control: The synthesis of phthalocyanines from phthalonitrile proceeds through the formation of this compound as an intermediate.[3] Therefore, using this compound as the starting material essentially bypasses the initial steps of the reaction, allowing for a more controlled final cyclotetramerization. This can be advantageous when synthesizing asymmetrically substituted phthalocyanines, where a statistical mixture of products is often obtained when starting from a mixture of phthalonitriles.[4][5]
Reaction Conditions: The synthesis from this compound can often be carried out at lower temperatures (e.g., 80°C) compared to the synthesis from phthalonitrile, which typically requires higher boiling point solvents and temperatures around 160-200°C.[1][2] The use of a strong base like DBU or DBN is also a common requirement for the phthalonitrile route to promote the reaction.
Yield and Purity: While both methods can produce good to high yields, the direct use of phthalonitrile is often reported to result in very high yields, frequently exceeding 90%.[1] The purity of the final product is also generally high when starting from phthalonitrile. However, the synthesis from this compound can also yield products of good purity. The choice of purification method is crucial for both routes, as unsubstituted phthalocyanines are notoriously insoluble in most organic solvents.[3]
Cost and Availability: Phthalonitrile is a more readily available and often less expensive starting material compared to this compound, which is typically synthesized from phthalonitrile itself.[1][6] This makes phthalonitrile a more economical choice for large-scale synthesis of simple phthalocyanines.
Conclusion
Both this compound and phthalonitrile are effective precursors for the synthesis of phthalocyanines. The optimal choice depends on the specific goals of the synthesis.
-
Phthalonitrile is the preferred precursor for the straightforward, high-yield synthesis of symmetrically substituted or unsubstituted phthalocyanines, particularly on a larger scale where cost is a significant factor.
-
This compound offers advantages in terms of milder reaction conditions and greater control over the final cyclotetramerization step. This makes it a valuable precursor for the synthesis of more complex or asymmetrically substituted phthalocyanines where precise control over the reaction is paramount.
Researchers should carefully consider the trade-offs between reaction conditions, yield, purity, cost, and the complexity of the desired phthalocyanine molecule when selecting a precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scribd.com [scribd.com]
A Comparative Guide to the Purity Analysis of 1,3-Diiminoisoindoline: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 1,3-diiminoisoindoline (B1677754), a critical intermediate in the synthesis of phthalocyanine (B1677752) pigments and other valuable organic compounds.[1][2][3] The purity of this compound is paramount to ensure the quality and performance of the final products. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Introduction to this compound and Purity Analysis
This compound (C₈H₇N₃, Molar Mass: 145.16 g/mol ) is a light-yellow crystalline solid.[3][4] It is synthesized from phthalonitrile (B49051) and is a key precursor for various industrial dyes and pigments.[1][5][6] The presence of impurities, such as unreacted starting materials or byproducts from side reactions, can significantly impact the color, stability, and overall performance of the final products. Therefore, robust and reliable analytical methods are essential for determining the purity of this compound. HPLC and GC-MS are two powerful chromatographic techniques widely employed for the separation and quantification of organic compounds.
Comparative Performance Data
The following table summarizes the key performance parameters for the analysis of this compound using HPLC and GC-MS. The data presented here is a representative example to illustrate the capabilities of each technique.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.015 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 1.5% | < 2.0% |
| Analysis Time | 15 minutes | 25 minutes |
| Sample Preparation | Simple dissolution | Derivatization may be required |
| Compound Identification | Based on retention time | Mass spectrum provides structural information |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control of this compound, offering excellent precision and accuracy for quantification.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
3. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Detection:
-
UV detection at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and specificity, making it an excellent tool for identifying and quantifying trace impurities.
1. Instrumentation and Columns:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[7]
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
3. Sample Preparation (with Derivatization):
-
Accurately weigh 1 mg of the this compound sample.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 500 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification.
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the purity analysis process for this compound using HPLC and GC-MS.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for GC-MS purity analysis of this compound.
Comparison of HPLC and GC-MS for Purity Analysis
Caption: Comparison of HPLC and GC-MS principles for this compound analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each with its own set of advantages and limitations.
-
HPLC-UV is a robust, reliable, and straightforward method, making it highly suitable for routine quality control in a manufacturing environment where high throughput and reproducibility are critical.
-
GC-MS offers superior sensitivity and selectivity, providing unequivocal identification of impurities through mass spectral data. This makes it the preferred method for in-depth impurity profiling, troubleshooting, and in situations where trace-level contaminants need to be identified and quantified.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural confirmation of impurities, and the intended application of the analytical results. For comprehensive characterization, the use of both techniques can provide complementary and confirmatory data.
References
- 1. guidechem.com [guidechem.com]
- 2. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 3. 1,3-Diiminoisoindolin – Wikipedia [de.wikipedia.org]
- 4. This compound 97 3468-11-9 [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Spectroscopic Comparison of 1,3-Diiminoisoindoline Tautomers
For Researchers, Scientists, and Drug Development Professionals
1,3-Diiminoisoindoline (B1677754) (DII) is a pivotal intermediate in the synthesis of phthalocyanines and other related macrocyclic compounds.[1] Its chemical structure is characterized by a fascinating tautomerism, primarily existing in equilibrium between a symmetric this compound form and an asymmetric 3-amino-1H-isoindol-1-imine (amino-imino) form.[2][3] The prevalence of each tautomer is highly dependent on its physical state (solid vs. solution) and the nature of its environment, such as the polarity of the solvent.[2][4] Understanding the spectroscopic signature of each tautomer is critical for reaction monitoring, quality control, and the development of new derivatives.
This guide provides an objective comparison of the spectroscopic properties of these two primary tautomers, supported by experimental data from nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectroscopy.
Tautomeric Equilibrium
The equilibrium between the two tautomers involves an intramolecular proton transfer. In dimethyl sulfoxide (B87167) (DMSO-d6) solution, the equilibrium heavily favors the 3-amino-1H-isoindol-1-imine tautomer.[2]
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic data for the tautomers of this compound. Data for the tautomeric mixture in solution primarily reflects the dominant amino-imino form.[2]
| Spectroscopic Technique | Feature | This compound (Solid State) | Tautomeric Mixture (in DMSO-d6)[2] | Notes |
| ¹H NMR | Aromatic Protons (ppm) | - | ~7.4 - 7.7 (m) | Complex multiplet corresponding to the benzene (B151609) ring protons. |
| Amine/Imine Protons (ppm) | - | Broad signals, variable position | Protons attached to nitrogen atoms are subject to exchange and hydrogen bonding, resulting in broad signals. The amino-imino form shows distinct NH₂ and NH signals. | |
| ¹³C NMR | Aromatic C (ppm) | - | ~122, 129, 132 | Chemical shifts for the benzene ring carbons. |
| Imino C (C1, C3) (ppm) | - | ~150, 160 | The two imino carbons in the asymmetric amino-imino tautomer are non-equivalent, giving rise to distinct signals. | |
| UV-Vis | λmax (nm) | - | 251, 256, 303[5] | Intense π → π* transitions characteristic of the conjugated isoindoline (B1297411) system.[1] |
| IR | N-H Stretch (cm⁻¹) | 3150[5] | - | Corresponds to the stretching vibration of the N-H bonds. |
| Other (cm⁻¹) | 690[5] | - | The assignment of this band is not specified but is part of the characteristic fingerprint of the molecule in the solid state (nujol mull).[5] |
Experimental Protocols
The data presented in this guide is based on standard spectroscopic techniques. Detailed protocols for each are provided below.
Workflow for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the tautomeric form present in solution and elucidate the chemical structure.
-
Protocol:
-
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (~0.7 mL), typically DMSO-d6, in a standard 5 mm NMR tube.[2]
-
¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
The presence of two distinct signals for the C1 and C3 carbons in the ¹³C NMR spectrum is a key indicator of the asymmetric 3-amino-1H-isoindol-1-imine tautomer.[2]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To characterize the electronic transitions within the conjugated π-system of the molecule.
-
Protocol:
-
A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol (B129727) or ethanol).
-
The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm.
-
A cuvette containing the pure solvent is used as a reference blank.
-
The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.[5]
-
Infrared (IR) Spectroscopy
-
Objective: To identify characteristic functional groups and obtain a molecular fingerprint, particularly in the solid state.
-
Protocol (Nujol Mull Technique):
-
A small amount of the solid this compound sample (~2-3 mg) is placed on a salt plate (e.g., KBr or NaCl).
-
A drop of Nujol (mineral oil) is added, and the mixture is ground with another salt plate to create a fine, uniform dispersion (a mull).
-
The sandwich of plates containing the mull is placed in the sample holder of an FTIR spectrometer.
-
The IR spectrum is recorded, typically from 4000 to 400 cm⁻¹. The characteristic N-H stretching and other fingerprint vibrations are analyzed.[5]
-
References
Validating the Synthesis of 1,3-Diiminoisoindoline: A Comparative Guide with Isotopic Labeling
For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 1,3-Diiminoisoindoline (B1677754) is a critical building block in the synthesis of phthalocyanines, compounds with wide-ranging applications in medicine, materials science, and electronics. This guide provides a comparative analysis of the two primary synthetic routes to this compound and proposes the use of isotopic labeling as a definitive method for validating the reaction mechanism and product formation.
Comparative Analysis of Synthetic Routes
The two principal methods for synthesizing this compound start from either o-phthalonitrile or phthalic anhydride (B1165640). The choice of route often depends on factors such as the availability of starting materials, desired purity, scalability, and reaction conditions. Below is a summary of the quantitative data for these two approaches.
| Parameter | Route 1: From o-Phthalonitrile | Route 2: From Phthalic Anhydride |
| Starting Material | o-Phthalonitrile | Phthalic Anhydride |
| Main Reagents | Ammonia (B1221849), Alkali Metal/Alkali Metal Compound Catalyst | Urea (B33335), Ammonium Nitrate, Ammonium Molybdate |
| Solvent | Alcohol (e.g., Methanol (B129727), Ethanol) | High-boiling solvent (e.g., Nitrobenzene) or solvent-free |
| Reaction Temperature | 50 - 60 °C[1][2][3] | 130 - 190 °C |
| Reaction Time | 4 - 6 hours[1][2][3] | ~2 hours after reaching temperature |
| Reported Yield | High (up to 106-107%)[1] | High (90% or above)[2] |
| Reported Purity | 97 - 97.6%[1] | High (not specified quantitatively) |
Validation of Synthesis through Isotopic Labeling
Isotopic labeling is a powerful technique used to track the passage of an isotope through a chemical reaction, providing unambiguous evidence of bond formation and reaction mechanisms.[4] By replacing specific atoms in the reactants with their heavier, stable isotopes (e.g., ¹³C for carbon, ¹⁵N for nitrogen), the position of these labeled atoms in the final product can be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Proposed Isotopic Labeling Strategy for Validation
To definitively validate the synthesis of this compound, we propose two distinct isotopic labeling experiments, one for each synthetic route.
1. Validation of the o-Phthalonitrile Route:
This route involves the reaction of o-phthalonitrile with ammonia. To validate this pathway, one could use either ¹³C-labeled o-phthalonitrile or ¹⁵N-labeled ammonia.
-
Using ¹³C-labeled o-Phthalonitrile: Synthesizing o-phthalonitrile with ¹³C-labeled nitrile groups would allow for the tracking of these carbon atoms into the final this compound product. The presence of the ¹³C label in the final product, detectable by ¹³C-NMR and mass spectrometry, would confirm that the carbon skeleton of the product originates from the starting dinitrile. A known method for synthesizing ¹³C-labeled phthalonitrile (B49051) involves the reaction of o-dichlorobenzene with K¹³CN.
-
Using ¹⁵N-labeled Ammonia: Introducing ¹⁵N-labeled ammonia into the reaction would allow for tracing the origin of the nitrogen atoms in the imino groups of the final product. Detection of ¹⁵N in the this compound by ¹⁵N-NMR or an increased molecular weight corresponding to the incorporation of ¹⁵N in the mass spectrum would validate the incorporation of ammonia into the product.
2. Validation of the Phthalic Anhydride Route:
This method utilizes phthalic anhydride and urea as the nitrogen source. To validate this synthesis, ¹⁵N-labeled urea is the ideal choice. The synthesis of ¹⁵N labeled phthalocyanines from phthalic anhydride derivatives using ¹⁵N enriched urea has been reported and demonstrates the feasibility of this approach.[5][6]
-
Using ¹⁵N-labeled Urea: By employing urea with both nitrogen atoms labeled with ¹⁵N, one can track their incorporation into the this compound molecule. The resulting product should exhibit a corresponding increase in molecular weight and show characteristic signals in ¹⁵N-NMR spectroscopy, confirming that urea is the source of the nitrogen atoms in the final product.
Experimental Protocols
Synthesis of this compound from o-Phthalonitrile
This method involves the catalyzed reaction of o-phthalonitrile with ammonia.[1][2][3]
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and condenser, add o-phthalonitrile and an alcohol solvent (e.g., methanol or ethanol). The molar ratio of o-phthalonitrile to solvent can range from 1:1 to 1:15.
-
Add a catalytic amount of an alkali metal or an alkali metal compound (e.g., sodium hydroxide). The catalyst amount can be between 0.01% and 10% of the mass of the o-phthalonitrile.
-
Stir the mixture and bubble ammonia gas through the solution.
-
Raise the reaction temperature to and maintain it at 50-60°C for 4-6 hours. The molar ratio of o-phthalonitrile to ammonia can vary from 1:0.3 to 1:13.
-
After the reaction is complete, cool the mixture, and isolate the product by filtration.
-
Wash the resulting solid with a cold solvent and dry it. The crude product can be purified by recrystallization.
Proposed Isotopic Labeling Validation Workflow
The following workflow outlines the steps for validating the synthesis of this compound using isotopic labeling.
Caption: Workflow for isotopic labeling validation.
Synthetic Pathways
The diagrams below illustrate the two main synthetic routes to this compound.
References
- 1. scribd.com [scribd.com]
- 2. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
Comparative study of different catalysts for 1,3-Diiminoisoindoline synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-diiminoisoindoline (B1677754), a critical precursor for phthalocyanines and other valuable organic compounds, can be achieved through various catalytic routes. This guide provides a comparative analysis of the primary catalytic strategies, offering a side-by-side look at their performance based on experimental data. We will delve into the two predominant synthetic pathways: the reaction from o-phthalonitrile utilizing alkali metal catalysts and the synthesis from phthalic anhydride (B1165640) with a transition metal catalyst.
Performance Comparison of Synthetic Routes
The choice between the o-phthalonitrile and phthalic anhydride routes for synthesizing this compound is often dictated by factors such as precursor availability, desired yield, reaction conditions, and scalability. The following table summarizes the key quantitative data for these two primary methods, providing a clear comparison of their efficacy.
| Parameter | Route 1: From o-Phthalonitrile | Route 2: From Phthalic Anhydride |
| Starting Material | o-Phthalonitrile | Phthalic Anhydride |
| Primary Reagents | Ammonia (B1221849), Alkali Metal/Alkali Metal Compound Catalyst | Urea (B33335), Ammonium (B1175870) Nitrate (B79036), Ammonium Molybdate (B1676688) |
| Catalyst Examples | Sodium Hydroxide (B78521), Sodium Formate, Potassium Hydroxide, Sodium Acetate | Ammonium Molybdate |
| Solvent | Alcohols (e.g., Methanol, Ethanol) | High-boiling solvents (e.g., Dichlorobenzene) |
| Reaction Temperature | 50 - 60°C[1] | >150°C |
| Reaction Time | 4 - 6 hours[1] | Not explicitly stated, but involves multiple steps |
| Reported Yield | High (up to 106-107%)[1][2] | >90% |
| Reported Purity (HPLC) | 97% - 97.6%[2] | Not explicitly stated |
In-Depth Look at Catalysts for the o-Phthalonitrile Route
| Catalyst | Catalyst Loading (% of o-Phthalonitrile mass) | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Purity (HPLC) (%) | Source |
| Sodium Hydroxide | 1.1% | Ethanol (B145695) | 50 | 6 | 106.1 | 97.1 | [1] |
| Sodium Formate | 1.1% | Methanol | 60 | 5.5 | ~106 | ~97 | [1][2] |
| Potassium Hydroxide | Not specified | Not specified | 50-60 | 4-6 | High | Not specified | [2] |
| Sodium Acetate | Not specified | Not specified | 50-60 | 4-6 | High | Not specified | [2] |
Note: The yields exceeding 100% reported in some patents may be due to the inclusion of residual solvent or measurement inaccuracies.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and further research.
Route 1: Synthesis from o-Phthalonitrile using an Alkali Metal Catalyst
This method involves the reaction of o-phthalonitrile with ammonia in an alcohol solvent, catalyzed by an alkali metal compound.
Experimental Protocol (Example with Sodium Hydroxide):
-
In a suitably equipped reactor, a mixture of o-phthalonitrile (e.g., 128g, 1 mol) and sodium hydroxide (e.g., 1.5g) is prepared.[1]
-
An alcohol solvent, such as ethanol (e.g., 486ml), is added to the mixture.[1]
-
The mixture is stirred, and ammonia gas is introduced into the reactor.
-
The temperature is raised to 50-60°C and maintained for 4 to 6 hours.[1]
-
Upon completion, the reaction mixture is cooled.
-
The solvent is typically removed by distillation.
-
The resulting product is isolated by filtration to obtain this compound.[1]
Route 2: Synthesis from Phthalic Anhydride
This route involves a multi-step process starting from phthalic anhydride and urea.
Experimental Protocol:
-
Phthalimide (B116566) Synthesis: Phthalic anhydride and urea are mixed in a high-boiling solvent (e.g., xylene) and heated to approximately 132°C for about 30 minutes. After the separation of water, the solvent is evaporated to isolate solid phthalimide.
-
Conversion to Diiminoisoindoline Nitrate: The obtained phthalimide is then reacted with urea, ammonium nitrate, and a catalytic amount of ammonium molybdate in a high-boiling solvent like dichlorobenzene at a temperature above 150°C for 2 hours. The solvent is subsequently evaporated.
-
Neutralization and Isolation: The crude product is cooled, and water is added to precipitate the wet nitrate salt. This salt is then neutralized with an aqueous base solution (e.g., sodium hydroxide) to precipitate the final this compound product, which is collected by filtration and dried.
Reaction Mechanism and Experimental Workflow
To visualize the process, the following diagrams illustrate the generalized reaction mechanism for the alkali metal-catalyzed synthesis from o-phthalonitrile and the corresponding experimental workflow.
References
A Comparative Analysis of Diamine Reactivity: 1,3-Diiminoisoindoline Versus Aliphatic Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,3-diiminoisoindoline (B1677754) with common aliphatic diamines, namely ethylenediamine (B42938) and 1,3-diaminopropane (B46017). The following sections detail a benchmark reaction for assessing reactivity, present available quantitative and qualitative data, and provide comprehensive experimental protocols. This analysis aims to inform the selection of appropriate diamines in synthetic chemistry, particularly in the fields of materials science and drug development.
Benchmarking Reactivity: The Schiff Base Condensation with Benzaldehyde (B42025)
To establish a consistent basis for comparison, the Schiff base condensation reaction with benzaldehyde is utilized as a benchmark. This reaction is a well-understood and common method for evaluating the nucleophilicity of amines. The reaction progress can be monitored through various analytical techniques to determine reaction rates and yields, providing a quantitative measure of reactivity.
Reaction Scheme:
-
This compound + 2 Benzaldehyde → Bis-Schiff Base + 2 H₂O
-
Ethylenediamine + 2 Benzaldehyde → Bis-Schiff Base + 2 H₂O
-
1,3-Diaminopropane + 2 Benzaldehyde → Bis-Schiff Base + 2 H₂O
Comparative Reactivity Analysis
Direct, side-by-side kinetic studies comparing this compound with simple aliphatic diamines in the formation of Schiff bases are not extensively documented in the available literature. However, by compiling data from various sources and considering the fundamental principles of chemical reactivity, a comparative assessment can be made.
Key Factors Influencing Reactivity:
-
Nucleophilicity: The nucleophilic character of the amine nitrogen is a primary determinant of its reactivity towards electrophiles like the carbonyl carbon of an aldehyde.
-
Steric Hindrance: The steric bulk around the amine groups can impede the approach of the electrophile, thereby reducing the reaction rate.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the diamine structure can influence the electron density on the nitrogen atoms, affecting their nucleophilicity.
Data Summary:
| Diamine | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa (of conjugate acid) | Observed Reactivity with Benzaldehyde (Yield %) | Reaction Time |
| This compound |
| 145.16 | Decomposes | ~8.5 (predicted) | High (qualitative) | Fast (in subsequent reactions) |
| Ethylenediamine |
| 60.10 | 116-117 | 9.9, 6.9 | ~81%[1] | 3 hours[1] |
| 1,3-Diaminopropane |
| 74.12 | 140 | 10.5, 8.5 | Good to High (qualitative) | Not specified |
Interpretation of Data:
-
This compound: While specific yield and kinetic data for its reaction with benzaldehyde are scarce, its primary application as a precursor in the high-yield synthesis of phthalocyanines suggests it is a highly reactive intermediate.[2] The imino groups are readily susceptible to nucleophilic attack and condensation reactions. The aromatic isoindoline (B1297411) core may influence the basicity and nucleophilicity of the imino nitrogens.
-
Ethylenediamine: This aliphatic diamine exhibits good reactivity with benzaldehyde, affording a high yield of the corresponding bis-Schiff base under relatively mild conditions.[1] Its primary amino groups are highly nucleophilic due to the absence of significant steric hindrance and the electron-donating nature of the alkyl chain.
-
1,3-Diaminopropane: Similar to ethylenediamine, 1,3-diaminopropane is expected to be highly reactive towards aldehydes due to its primary aliphatic amine functionalities. Studies on its condensation with various aromatic aldehydes indicate the formation of bis-imine products in good yields.[3]
Based on general chemical principles, the aliphatic diamines, ethylenediamine and 1,3-diaminopropane, are expected to exhibit higher nucleophilicity and thus faster initial reaction rates with benzaldehyde compared to the imino groups of this compound under neutral or basic conditions. However, the unique electronic structure of this compound makes it an exceptionally reactive precursor for specific applications like phthalocyanine (B1677752) synthesis.
Experimental Protocols
Benchmark Reaction: Synthesis of Bis-Schiff Base from Diamine and Benzaldehyde
Objective: To synthesize and compare the yields of bis-Schiff bases from the reaction of this compound, ethylenediamine, and 1,3-diaminopropane with benzaldehyde under standardized conditions.
Materials:
-
Diamine (this compound, ethylenediamine, or 1,3-diaminopropane)
-
Benzaldehyde
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of the respective diamine in 50 mL of absolute ethanol.
-
Add 20 mmol of benzaldehyde to the solution.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux and maintain for a specified time (e.g., 3 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
The solid product, if precipitated, is collected by vacuum filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Calculate the percentage yield of the purified bis-Schiff base.
Synthesis of Copper(II) Phthalocyanine from this compound
This protocol outlines the synthesis of a metal phthalocyanine, a primary application of this compound.[2]
Materials:
-
This compound
-
Anhydrous Cupric Chloride (CuCl₂)
-
Ethylene (B1197577) glycol monoethyl ether
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask, suspend 34.8 parts by weight of this compound and 5.4 parts by weight of anhydrous cupric chloride in 200 parts by weight of dry ethylene glycol monoethyl ether.[2]
-
Heat the slurry to 80°C with stirring and maintain this temperature for 90 minutes.[2] Ammonia gas will be evolved during the reaction.[2]
-
Filter the hot reaction mixture to remove any insoluble impurities.[2]
-
Pour the filtrate into 2000 parts of cold water to precipitate the yellow-brown solid precursor.[2]
-
Collect the solid by filtration, wash thoroughly with water, and dry at room temperature.[2]
-
The resulting solid is a precursor that can be converted to the final copper phthalocyanine pigment.
Visualizations
Experimental Workflow for Benchmark Reaction
Caption: Workflow for the benchmark Schiff base condensation reaction.
Synthesis of Phthalocyanine from this compound
Caption: General workflow for the synthesis of metal phthalocyanines.
References
Unveiling the Molecular Architecture of 1,3-Diiminoisoindoline: A Comparative Guide to Structural Validation
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. This guide provides a comparative analysis of X-ray crystallography and other spectroscopic methods for the structural validation of 1,3-diiminoisoindoline (B1677754), a key intermediate in the synthesis of phthalocyanine (B1677752) dyes and pigments.
This document delves into the experimental data and protocols necessary to unequivocally confirm the structure of this compound, offering a comprehensive resource for its characterization.
At a Glance: Comparing Structural Validation Techniques
The structural integrity of this compound can be ascertained through a suite of analytical techniques. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer crucial insights into its molecular framework in solution and its elemental composition.
| Technique | Parameter | Observed Value |
| X-ray Crystallography | Crystal System | Monoclinic |
| Space Group | P2₁/n | |
| a (Å) | 10.133(3) | |
| b (Å) | 10.686(3) | |
| c (Å) | 13.593(4) | |
| β (°) | 109.13(3) | |
| Bond Length C=N (Å) | ~1.28 | |
| Bond Length C-N (Å) | ~1.37 | |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | 8.7 (s, 1H), 7.89 (m, 2H), 7.60 (m, 2H) |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | ~160 (C=N), ~130-140 (aromatic C), ~120-125 (aromatic CH) |
| FTIR (Nujol Mull) | Vibrational Frequency (cm⁻¹) | 3150 (N-H stretch), 1640 (C=N stretch), 690 |
| Mass Spectrometry (EI) | Molecular Ion (m/z) | 145 [M]⁺ |
| Key Fragments (m/z) | 118, 91, 76 |
Definitive Structure by X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for unambiguous three-dimensional structural determination. For this compound, crystallographic studies have revealed the existence of at least two polymorphs, highlighting the molecule's conformational flexibility. The primary polymorph crystallizes in the monoclinic space group P2₁/n. The crystal structure confirms the planar nature of the isoindoline (B1297411) core and provides precise measurements of bond lengths and angles, unequivocally establishing the connectivity of the atoms.
Complementary Spectroscopic Analyses
While X-ray crystallography describes the molecule in the solid state, spectroscopic techniques provide invaluable information about its structure in solution and its characteristic molecular vibrations and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. The ¹H NMR spectrum of this compound in DMSO-d₆ displays characteristic signals for the aromatic protons and the N-H protons. The multiplicity and integration of these signals are consistent with the proposed structure. ¹³C NMR further corroborates the structure by identifying the distinct carbon environments within the molecule, including the imino and aromatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to N-H and C=N stretching vibrations, providing functional group information that supports the overall structure.[1]
Mass Spectrometry (MS) provides information about the mass of the molecule and its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak at m/z 145, confirming its molecular weight. The observed fragmentation pattern, with key fragments at m/z 118, 91, and 76, is consistent with the cleavage of the isoindoline ring and loss of nitrogen-containing fragments.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural validation.
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent system, such as a mixture of methanol (B129727) and diethyl ether.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with Nujol oil to create a mull. This mull is then placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The FTIR spectrum is recorded using a spectrometer by passing an infrared beam through the sample.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic vibrational bands.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is ionized using an appropriate method, such as electron ionization (EI) for volatile and thermally stable compounds.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, integrating both crystallographic and spectroscopic techniques.
References
A Comparative Guide to the Quantitative Analysis of 1,3-Diiminoisoindoline in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates is paramount. This guide provides a detailed comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the quantitative analysis of 1,3-diiminoisoindoline (B1677754) in reaction mixtures. Supported by experimental protocols and performance data, this document aims to facilitate the selection of the most appropriate analytical method for specific research needs.
Introduction to this compound and its Analytical Challenges
This compound is a pivotal intermediate in the synthesis of phthalocyanine (B1677752) pigments and other valuable organic compounds. Monitoring its concentration in a reaction mixture is crucial for optimizing reaction conditions, determining yield, and ensuring the purity of the final product. The choice of an analytical technique depends on several factors, including the complexity of the reaction matrix, the required sensitivity and accuracy, and the availability of instrumentation.
Comparison of Analytical Methods
The following sections provide a head-to-head comparison of HPLC, qNMR, and UV-Vis spectroscopy for the quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry, offering high-resolution separation of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method with UV detection is typically employed.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration against a certified internal standard, without the need for an analyte-specific reference standard.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward technique based on the absorption of ultraviolet or visible light by the analyte. It is particularly useful for the rapid estimation of concentration in simpler reaction mixtures where interfering substances have minimal absorbance at the analytical wavelength.
Quantitative Data Summary
The performance of each analytical method is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.5% |
| Precision (% RSD) | < 2.0% |
| Analysis Time per Sample | ~15 minutes |
Table 2: Quantitative NMR (qNMR) Performance Data
| Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 mg/mL |
| Limit of Quantitation (LOQ) | ~1.5 mg/mL |
| Accuracy (% Purity) | ± 1.0% |
| Precision (% RSD) | < 3.0% |
| Measurement Time per Sample | ~10 minutes |
Table 3: UV-Vis Spectroscopy Performance Data
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
| Analysis Time per Sample | < 5 minutes |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
HPLC Method Protocol
Objective: To determine the concentration of this compound in a reaction mixture using reversed-phase HPLC with UV detection.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 256 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately dilute a sample of the reaction mixture with the mobile phase to a concentration within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Calibration: Prepare a series of standard solutions of purified this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
qNMR Method Protocol
Objective: To determine the absolute concentration of this compound in a reaction mixture using qNMR with an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Solvent: Deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture sample into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1), typically at least 5 times the longest T₁ of the protons being quantified, to ensure full signal relaxation.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * P_IS
where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
UV-Vis Spectroscopy Method Protocol
Objective: To rapidly determine the concentration of this compound in a reaction mixture.
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and that is transparent in the analytical wavelength range (e.g., methanol (B129727) or ethanol).[1]
-
Analytical Wavelength (λmax): 256 nm.[1]
-
Sample Preparation:
-
Accurately dilute a sample of the reaction mixture with the solvent to an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Calibration:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Measure the absorbance of each standard solution at 256 nm.
-
Generate a calibration curve by plotting absorbance against concentration.
-
-
Quantification: Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.
Visualizing the Workflow
To aid in understanding the experimental and decision-making processes, the following diagrams have been generated.
References
A Comparative Guide to the Thermal Stability of 1,3-Diiminoisoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective look at the thermal characteristics of 1,3-diiminoisoindoline (B1677754) derivatives, crucial precursors in the synthesis of phthalocyanines and other macrocyclic compounds.
Introduction
This compound and its derivatives are pivotal intermediates in the synthesis of phthalocyanines, pigments, and other functional materials. Their thermal stability is a critical parameter that influences their synthesis, purification, storage, and processing into final products. This guide provides a comparative overview of the thermal properties of these compounds, supported by available experimental data and detailed analytical protocols.
Data Presentation: Thermal Properties
Quantitative data on the thermal decomposition of substituted this compound derivatives is scarce in the reviewed literature. However, the melting point of the unsubstituted this compound is well-documented and serves as a baseline for comparison.
| Compound | Melting Point (°C) | Decomposition Onset (°C) |
| This compound | ~195 - 197[1] | Data not available |
| Hypothetical Alkyl-Substituted Derivatives | Expected to vary | Data not available |
| Hypothetical Halogen-Substituted Derivatives | Expected to vary | Data not available |
Note: The table highlights the lack of publicly available, direct comparative data on the decomposition temperatures of substituted this compound derivatives. The melting point of the parent compound is provided as a reference.
Factors Influencing Thermal Stability
Based on studies of other heterocyclic and aromatic compounds, the following factors are expected to influence the thermal stability of this compound derivatives:
-
Substitution Pattern: The position and nature of substituents on the benzene (B151609) ring can significantly impact thermal stability. Electron-withdrawing groups (e.g., halogens) may alter bond strengths and decomposition pathways.
-
Intermolecular Interactions: Hydrogen bonding and crystal packing, influenced by the substituents, play a crucial role in the overall stability of the solid-state material.
-
Steric Effects: Bulky substituents can introduce steric strain, potentially lowering the decomposition temperature.
Experimental Protocols
To ensure accurate and reproducible data for comparing the thermal stability of this compound derivatives, standardized experimental protocols are essential. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a compound decomposes by measuring its mass change as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the this compound derivative is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The onset temperature of decomposition is determined from the resulting TGA curve, typically as the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting, crystallization, and decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the this compound derivative is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Acquisition: The instrument records the difference in heat flow between the sample and the reference.
-
Data Analysis: Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks in the DSC thermogram. The onset temperature and peak temperature of these events provide quantitative data on thermal stability.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the comparative thermal analysis of this compound derivatives.
Caption: Workflow for Comparative Thermal Stability Analysis.
References
Cross-validation of analytical methods for 1,3-Diiminoisoindoline characterization
A Comparative Guide to Analytical Methods for the Characterization of 1,3-Diiminoisoindoline
For researchers, scientists, and drug development professionals, the accurate and reliable characterization of synthetic intermediates is paramount. This compound, a key precursor in the synthesis of phthalocyanines and other valuable organic compounds, requires robust analytical methods to ensure its purity, identity, and stability. This guide provides a comparative overview of principal analytical techniques for the characterization of this compound, offering insights into their performance and detailed methodologies. The presented data, while drawing from closely related isoindoline (B1297411) structures, serves as a benchmark for method development and cross-validation.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that an analytical method is suitable for its intended purpose and that different methods yield comparable results. The objective is to demonstrate that various analytical techniques are reliable and produce consistent data for the characterization of a substance like this compound.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR) for the analysis of compounds structurally related to this compound. These values serve as a guide for what can be expected during the validation of methods for this compound itself.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Primary Use | Purity, Impurity Profiling, Quantification | Absolute Purity, Structure Elucidation, Quantification | Identification, Functional Group Analysis |
| Linearity (r²) | > 0.999 | Not Directly Applicable (Linear response assumed) | Not Typically Used for Quantification |
| Accuracy (% Recovery) | 98.0 - 102.0% | ± 0.5% (Purity) | Qualitative |
| Precision (% RSD) | < 2.0% | < 1.0% | Not Applicable |
| Limit of Detection (LOD) | ~0.01 µg/mL | Analyte Dependent | Analyte Dependent |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | Analyte Dependent | Not Applicable |
| Measurement Time | 15-30 minutes per sample | < 30 minutes per sample | < 5 minutes per sample |
| Strengths | High Sensitivity, High Resolution, Well-established | High Precision, No Reference Standard needed for purity, Structural Information | Fast, Non-destructive, Specific for functional groups |
| Limitations | Requires Reference Standards, Potential for analyte degradation | Lower Sensitivity than HPLC, Higher Equipment Cost | Limited Quantitation capability, Less sensitive to minor impurities |
Experimental Protocols
The following are detailed methodologies for the characterization of this compound. These protocols are based on established methods for related compounds and should be validated for their specific application.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and for quantifying related impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A time-based gradient can be optimized, for example, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions for linearity assessment.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the area percent of the main peak and any impurity peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full signal relaxation.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and non-destructive technique for the identification and confirmation of the functional groups present in this compound.
-
Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups of this compound (e.g., N-H, C=N, aromatic C-H stretches).
-
Compare the obtained spectrum with a reference spectrum for confirmation of identity.
-
Logical Relationships in Cross-Validation
The following diagram illustrates the logical flow and decision-making process during the cross-validation of analytical methods for this compound characterization.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,3-Diiminoisoindoline
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,3-Diiminoisoindoline, ensuring the protection of laboratory personnel and the environment.
1. Hazard Identification and Immediate Safety Precautions
This compound is classified as a hazardous substance. It is crucial to be aware of its primary hazards before initiating any handling or disposal procedures.
-
Irritant: Causes skin, eye, and respiratory tract irritation.[1]
-
Hygroscopic: Absorbs moisture from the air.[1]
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator for dusts is recommended. |
2. Disposal Procedures: A Step-by-Step Guide
Due to its hazardous nature, this compound should not be disposed of down the drain or in regular waste. The recommended procedure involves chemical neutralization to degrade the compound into less hazardous substances before disposal.
Method 1: Chemical Degradation with Potassium Permanganate (B83412)
This method is suitable for small quantities of this compound typically found in a laboratory setting. Aromatic amines can be effectively degraded by acidified potassium permanganate.
Experimental Protocol:
-
Preparation: In a fume hood, prepare a 0.2 M solution of potassium permanganate (KMnO₄) and a 1.7 N solution of sulfuric acid (H₂SO₄).
-
Dissolution: For every 0.01 moles of this compound waste, prepare a solution in approximately 3 liters of 1.7 N sulfuric acid in a suitably large flask.
-
Oxidation: Slowly add 1 liter of the 0.2 M potassium permanganate solution to the dissolved waste.
-
Reaction Time: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete degradation.
-
Neutralization of Excess Permanganate: After the reaction period, cautiously add solid sodium bisulfite (NaHSO₃) in small portions until the purple color of the permanganate disappears.
-
Final Disposal: Neutralize the resulting solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8. This final solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Method 2: Disposal as Hazardous Waste
If chemical degradation is not feasible or permitted in your facility, this compound must be disposed of as hazardous chemical waste.
-
Packaging: Place the this compound waste in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) office.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal company.
3. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collection: Carefully sweep the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
4. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for guidance on local regulations and procedures.
References
Personal protective equipment for handling 1,3-Diiminoisoindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 1,3-Diiminoisoindoline (CAS No: 3468-11-9), a compound recognized for its utility in the synthesis of dyes and pigments, including phthalocyanines. Due to its hazardous nature, strict adherence to the following protocols is essential to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory tract irritation.[1][2] It is crucial to use appropriate personal protective equipment to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety goggles or a face shield | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling aromatic amines.[1][3][4] Always check manufacturer's specific chemical resistance data. |
| Lab coat | Long-sleeved, fully buttoned. | |
| Respiratory Protection | Dust mask or respirator | A NIOSH-approved N95 or P3 type respirator is recommended, especially when handling the powder outside of a fume hood.[5] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to prevent contamination and exposure. The following step-by-step operational plan should be followed in a laboratory setting.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to control dust and vapors.[6]
-
Surface Protection: Line the work surface with disposable absorbent bench paper to contain any spills.
-
Donning PPE: Before handling the chemical, put on all required PPE as detailed in Table 1.
-
Weighing: Use a tared, clean weighing vessel. Handle the powder carefully to minimize dust generation.
Solution Preparation:
-
Solvent Addition: In a fume hood, slowly add the weighed this compound to the desired solvent in a suitable container.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking, which can create aerosols.
-
Labeling: Immediately and clearly label the container with the chemical name, concentration, date, and your initials.
Post-Handling:
-
Decontamination: Thoroughly wipe down the work surface, balance, and any equipment used with a damp cloth. Dispose of the cloth as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, followed by safety goggles, and finally the respirator.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination. As an aromatic amine, this compound may be resistant to biological degradation and require specialized disposal methods.[7][8]
Table 2: Disposal Plan for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including gloves, bench paper, and weighing boats, in a designated, sealed, and clearly labeled hazardous waste container. |
| Aqueous Waste | Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[9] |
| Contaminated Sharps | Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste. |
| Final Disposal | All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[10] Consider advanced oxidation processes or incineration as potential treatment methods for amine waste.[5][7] |
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary to mitigate harm.
Table 3: Emergency Response Plan
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing full PPE, carefully clean up the spill using absorbent pads. Collect all contaminated materials in a sealed, labeled hazardous waste container. |
| Large Spill | Evacuate the area and contact your institution's environmental health and safety office immediately. |
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. gloves.com [gloves.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 8. Aromatic Amine Pollution → Term [pollution.sustainability-directory.com]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
